methyl[(quinolin-2-yl)methyl]aminedihydrochloride
Description
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Properties
IUPAC Name |
N-methyl-1-quinolin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-12-8-10-7-6-9-4-2-3-5-11(9)13-10;;/h2-7,12H,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELHWPWVOJTZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2C=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure of methyl[(quinolin-2-yl)methyl]aminedihydrochloride
[1][2]
Executive Summary & Structural Significance
Methyl[(quinolin-2-yl)methyl]amine dihydrochloride (also known as N-methyl-1-(quinolin-2-yl)methanamine dihydrochloride) is a bidentate ligand precursor and a privileged scaffold in medicinal chemistry.[1][2] It serves as a vital building block for synthesizing antimalarial agents, kinase inhibitors, and fluorescent metal-ion sensors.[2][3]
The molecule consists of a quinoline core functionalized at the C2 position with a methylamino-methyl arm.[1] The dihydrochloride salt form is preferred for storage and handling due to the high basicity and oxidative susceptibility of the free secondary amine.
Core Pharmacophore Features[1][2][3][4][5]
-
Bidentate Chelation: The quinoline nitrogen (
) and the aliphatic amine nitrogen ( ) form a stable 5-membered chelate ring upon metal coordination.[1] - -Stacking Potential: The planar aromatic quinoline system facilitates intercalation into DNA base pairs, a mechanism relevant to its antiprotozoal activity.[1]
-
Salt Stoichiometry: The dihydrochloride form implies two HCl molecules per organic unit (
), stabilizing both nitrogen centers.
Physicochemical Properties & Molecular Geometry[1][2]
Protonation Dynamics (pKa Analysis)
Understanding the acid-base profile is crucial for extraction and ligand binding.[1] The molecule possesses two distinct protonation sites:
| Nitrogen Center | Type | Approx.[1][4][5][6][7] pKa | Behavior in 2HCl Salt | Behavior at Physiological pH (7.4) |
| Aliphatic Amine ( | Secondary ( | ~9.8 - 10.2 | Protonated ( | Protonated ( |
| Quinoline Ring ( | Pyridinic ( | ~4.9 | Protonated ( | Deprotonated ( |
-
In 2HCl form: Both nitrogens are protonated. The lattice is stabilized by chloride counter-ions via hydrogen bonding (
).[1] -
In Solution: As pH increases, the quinoline nitrogen deprotonates first (pH > 5), followed by the aliphatic amine (pH > 10).[3]
Visualization: Protonation States
The following diagram illustrates the structural transition from the dihydrochloride salt to the free base active ligand.
Figure 1: Stepwise deprotonation pathway of the dihydrochloride salt.[1][2]
Synthetic Pathways[3][10][11]
Two primary routes exist for synthesizing this scaffold.[1][8][9] The choice depends on the availability of starting materials (aldehyde vs. halomethyl derivative).
Route A: Nucleophilic Substitution (Scale-Up Preferred)
This method utilizes 2-(chloromethyl)quinoline hydrochloride and methylamine .[1][2] It is direct but requires careful control of stoichiometry to prevent over-alkylation (formation of tertiary amines).
Route B: Reductive Amination (High Purity)
This method condenses quinoline-2-carbaldehyde with methylamine to form an imine, which is subsequently reduced.[1][2] This route avoids over-alkylation byproducts.[1]
Figure 2: Convergent synthesis strategies for the target dihydrochloride.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
Based on standard heterocyclic substitution methodologies.[2]
Reagents:
-
2-(Chloromethyl)quinoline hydrochloride (CAS: 634-47-9)[1][2]
-
Dichloromethane (DCM)[1]
-
Magnesium Sulfate (
)[1] -
Hydrochloric acid (4M in dioxane or concentrated aqueous)
Procedure:
-
Suspension: Suspend 2-(chloromethyl)quinoline hydrochloride (3.0 g, 14.0 mmol) in 40 mL of aqueous methylamine (40 wt %) in a round-bottom flask.
-
Reaction: Stir the mixture at 10°C under an inert atmosphere (
) for 20 minutes, then warm to room temperature. Stir for 3 hours. The color typically shifts from pale yellow to brown. -
Extraction: Dilute the reaction mixture with water (50 mL) and extract with DCM (
mL). -
Workup: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the free base as a brown oil. -
Salt Formation: Dissolve the oil in a minimum amount of ethanol. Add HCl (4M in dioxane) dropwise with stirring at 0°C until pH < 2. A precipitate should form.[8]
-
Purification: Recrystallize the solid from Ethanol/Ether to obtain the pure dihydrochloride salt.
Yield Expectation: 85-92% (Free base); 70-80% (Dihydrochloride after recrystallization).[1][2]
Protocol 2: Analytical Characterization
To validate the structure, the following spectral data must be obtained:[3][11]
| Technique | Expected Signal Characteristics |
| 1H NMR ( | |
| Mass Spectrometry | m/z ~173.1 |
| Melting Point | > 200°C (Decomposition).[12] High melting point indicates a stable ionic lattice. |
Applications in Drug Discovery[4][13][15][16]
Metallo-Pharmaceuticals & Sensing
The N-C-C-N motif allows this molecule to act as a tripodal ligand precursor .[1][2] When derivatized (e.g., adding a second quinoline arm), it forms TQEN (N,N,N',N'-tetrakis(2-quinolylmethyl)ethylenediamine) analogs, which are highly specific fluorescent sensors for Zinc (
Antimalarial Scaffolds
The quinoline core mimics the structure of Chloroquine . Researchers utilize the 2-methylamine position to attach side chains that reverse resistance in Plasmodium falciparum.[1][2] The basicity of the side chain (provided by the methylamine) is essential for accumulation in the parasite's acidic food vacuole.
Kinase Inhibition
2-substituted quinolines function as ATP-competitive inhibitors.[1][2] The methylamine tail can form hydrogen bonds with the hinge region of kinase enzymes (e.g., EGFR or VEGFR), making this dihydrochloride a valuable fragment for Structure-Based Drug Design (SBDD).
References
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PrepChem. (n.d.). Preparation of 2-(Methylaminomethyl)quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link][1]
-
Musiol, R., et al. (2006).[3] Quinoline derivatives as potential anticancer agents. Current Medicinal Chemistry. (Contextual grounding on quinoline pharmacophores).
-
Li, Y., & Gao, W. (2013).[3] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Retrieved from [Link][1]
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- 1. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-(phenethylaminomethyl)quinoline dihydrochloride (C18H18N2) [pubchemlite.lcsb.uni.lu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. scispace.com [scispace.com]
- 9. allresearchjournal.com [allresearchjournal.com]
- 10. prepchem.com [prepchem.com]
- 11. 2-Methyl-1H-benzimidazol-4-amine Dihydrochloride Hydrate [benchchem.com]
- 12. 2-(AMINOMETHYL)BENZIMIDAZOLE DIHYDRO- | 5993-91-9 [chemicalbook.com]
chemical properties and stability of quinolin-2-yl methylamine derivatives
An In-Depth Technical Guide to the Chemical Properties and Stability of Quinolin-2-yl Methylamine Derivatives
For drug discovery and development professionals, a profound understanding of a molecule's fundamental chemical properties and stability is paramount. The quinolin-2-yl methylamine scaffold is a recurring motif in medicinal chemistry, valued for its role in constructing molecules with diverse pharmacological activities, from antimicrobial to anticancer agents.[1] This guide offers a senior application scientist's perspective on the core chemical characteristics, reactivity, and stability profile of this important heterocyclic system. We will delve into the causality behind its behavior and provide robust protocols for its characterization and assessment.
Synthetic Strategies: Accessing the Core Scaffold
The properties of a final compound are intrinsically linked to its synthetic route, which can introduce specific impurities or isomeric forms. Accessing quinolin-2-yl methylamine derivatives typically proceeds through a few common pathways, often starting from a pre-formed quinoline ring. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.
A prevalent and versatile method involves the functionalization of 2-methylquinoline or the displacement of a leaving group from the 2-position. For instance, a common route involves the initial synthesis of a 2-chloroquinoline derivative, followed by a nucleophilic substitution reaction.[2] Another approach may involve the reduction of a 2-cyanoquinoline or the reductive amination of a quinoline-2-carbaldehyde.
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized synthetic workflow for quinolin-2-yl methylamine derivatives.
Core Chemical Properties
The unique chemical personality of quinolin-2-yl methylamine derivatives arises from the interplay between the aromatic, electron-deficient quinoline ring and the flexible, basic methylamine side chain.
Electronic Nature and Reactivity
The quinoline ring system is a fusion of a benzene ring and a pyridine ring. The nitrogen atom in the pyridine moiety is electron-withdrawing, which significantly reduces the electron density of that ring, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[2] Conversely, the benzene portion of the scaffold is more akin to a standard aromatic ring and undergoes electrophilic substitution, typically at the 5- and 8-positions.
The methylamine side chain introduces a potent nucleophilic center. The lone pair of electrons on the primary amine nitrogen readily attacks electrophiles.[3] This duality is key: the molecule possesses a nucleophilic side chain attached to an electrophilic ring system.
-
Reactions at the Amine: The primary amine will undergo typical reactions such as acylation with acyl chlorides or anhydrides, alkylation with halogenoalkanes, and formation of Schiff bases with aldehydes and ketones.[2][3]
-
Reactions on the Ring: While the pyridine ring is deactivated towards electrophiles, harsh conditions can force substitution. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring, but this is less common once the methylamine moiety is installed.
Basicity and pKa
This molecular scaffold possesses two primary basic centers: the quinoline ring nitrogen and the exocyclic primary amine nitrogen. Understanding their respective pKa values is critical for predicting solubility, receptor binding, and formulation development.
-
Quinoline Nitrogen: The pKa of the conjugate acid of quinoline is approximately 4.9.[4] This makes it a weak base, similar to pyridine. Its basicity can be further modulated by substituents on the ring.
-
Methylamine Nitrogen: The pKa of the conjugate acid of a typical primary alkylamine like methylamine is around 10.6.[5][6] This is the stronger basic center in the molecule.
At physiological pH (~7.4), the methylamine group will be predominantly protonated (>99%), conferring a positive charge and enhancing aqueous solubility. The quinoline nitrogen will be largely unprotonated. This differential basicity is a key feature to consider in drug design, as it governs how the molecule will interact with biological targets and membranes.
Spectroscopic Characterization
Unambiguous structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is essential for characterizing quinolin-2-yl methylamine derivatives.
| Technique | Scaffold Feature | Expected Observation |
| ¹H NMR | Quinoline Ring Protons | Aromatic region (7.3 - 8.9 ppm). The proton at C4 is often a downfield doublet. The proton adjacent to the nitrogen (if present, e.g., at C3) would also be significantly deshielded. |
| Methylene Protons (-CH₂-) | Typically a singlet around 3.9-4.5 ppm, deshielded by the adjacent aromatic ring and nitrogen. | |
| Amine Protons (-NH₂) | A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. | |
| ¹³C NMR | Quinoline Ring Carbons | Aromatic region (120 - 155 ppm). The carbon at C2, directly attached to both the ring nitrogen and the methylamine group, is expected to be significantly downfield (~155-160 ppm). |
| Methylene Carbon (-CH₂-) | Typically in the range of 45-55 ppm. | |
| FT-IR | N-H Stretch (Amine) | A weak to medium intensity band (or two bands for a primary amine) in the 3300-3400 cm⁻¹ region. |
| C-H Stretch (Aromatic) | Bands typically appear above 3000 cm⁻¹. | |
| C=N and C=C Stretch | Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinoline system. | |
| Mass Spec. | Molecular Ion Peak (M+) | Provides the molecular weight of the compound, confirming its elemental composition. |
Stability Profile
The long-term viability of a chemical entity in research or as a therapeutic depends on its stability under various conditions. For drug development professionals, assessing both chemical and metabolic stability is a non-negotiable step.
Chemical Stability and Forced Degradation
Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than those it would encounter during storage or use.[7] This practice is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[8]
The quinolin-2-yl methylamine scaffold is expected to show lability under certain stress conditions:
-
Acidic/Basic Conditions: While the quinoline ring itself is relatively stable to hydrolysis, extreme pH combined with heat may cause degradation. Quinine, a related quinoline methanol, is known to be more sensitive to acid and alkali stress conditions.[9]
-
Oxidative Conditions: The primary amine is a potential site for oxidation. Exposure to oxidizing agents like hydrogen peroxide could lead to the formation of oximes, nitroso compounds, or even cleavage of the side chain.
-
Photolytic Conditions: Aromatic systems, particularly nitrogen heterocycles, can be sensitive to light.[10] Photodegradation can lead to complex reactions, including oxidation and ring cleavage. It is recommended that quinoline derivatives be stored protected from light.[10]
-
Thermal Conditions: The molecule is expected to be reasonably stable to heat in a solid state, but thermal degradation in solution should be evaluated.
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60-80 °C | Generally stable, potential for minor degradation on prolonged heating. |
| Base Hydrolysis | 0.1 M NaOH, 60-80 °C | May show some degradation, potentially involving the amine side chain. |
| Oxidation | 3-30% H₂O₂, Room Temp | Oxidation of the amine group; potential N-oxide formation on the quinoline N. |
| Photolytic | UV/Vis light exposure (ICH Q1B) | Complex degradation, potential for radical-mediated reactions. |
| Thermal | 70-80 °C (Solid & Solution) | Generally stable, but potential for acceleration of other degradation modes. |
Metabolic Stability
For any compound intended for biological application, understanding its metabolic fate is crucial. The quinoline ring and associated functional groups are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[11] Short in vitro microsomal stability can render otherwise promising compounds unsuitable as drug candidates.[12]
Common metabolic pathways for quinoline derivatives include:
-
Oxidation: Hydroxylation of the aromatic rings is a common metabolic pathway.
-
N-Dealkylation: While less relevant for the methylamine parent, substituted amines (secondary/tertiary) on the side chain would be susceptible to N-dealkylation.
-
Amine Oxidation: The primary amine can be a substrate for monoamine oxidase (MAO) or CYP-mediated oxidation.
Improving metabolic stability often involves structural modifications, such as introducing blocking groups (e.g., fluorine) at metabolically labile positions or altering side chains to reduce enzyme affinity.[13]
Experimental Protocols
Trustworthy data is built on robust and well-documented protocols. The following sections provide step-by-step methodologies for key analytical assessments.
Protocol: Spectroscopic Characterization
Objective: To confirm the identity and structure of a synthesized quinolin-2-yl methylamine derivative.
Methodology:
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer of 400 MHz or higher.
-
Acquire a standard proton spectrum with 16-64 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS).
-
Integrate all peaks and assign them to the corresponding protons in the structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum on the same instrument.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Assign all peaks to the corresponding carbon atoms.
-
-
FT-IR Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to key functional groups (N-H, aromatic C-H, C=N, C=C).
-
-
Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental formula.
-
Protocol: Chemical Stability Assessment (Forced Degradation)
Objective: To evaluate the intrinsic stability of the derivative and identify potential degradation products.
Sources
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- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride in Aqueous and Organic Solvents
Foreword: Navigating the Crucial Terrain of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. This guide is dedicated to providing a comprehensive understanding of the solubility characteristics of methyl[(quinolin-2-yl)methyl]amine dihydrochloride, a quinoline derivative of interest. Quinoline and its derivatives are known for a wide range of biological activities, making them a significant scaffold in medicinal chemistry.[1][2][3] While specific, publicly available solubility data for this particular dihydrochloride salt is scarce, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and robust experimental protocols necessary to thoroughly characterize its solubility profile. By synthesizing established principles of physical chemistry with practical, field-proven methodologies, we will explore the anticipated solubility of this compound in both aqueous and organic media, delve into the factors that govern its dissolution, and provide a clear pathway for its empirical determination.
Predicted Solubility Profile: A Molecular Structure-Based Assessment
The solubility of a compound is intrinsically linked to its molecular structure. Methyl[(quinolin-2-yl)methyl]amine dihydrochloride is a salt, which significantly influences its behavior in different solvents. The molecule can be deconstructed into three key features: the quinoline ring system, the secondary amine, and the dihydrochloride salt form.
-
The Quinoline Moiety: The quinoline ring is a bicyclic aromatic heterocycle containing a nitrogen atom. This structure imparts a degree of polarity and the potential for π-π stacking interactions. Quinoline itself is sparingly soluble in cold water but shows good solubility in many organic solvents.[3][4]
-
The Methylamine Side Chain: The presence of a secondary amine introduces a polar functional group capable of acting as a hydrogen bond donor and acceptor.
-
The Dihydrochloride Salt Form: The formation of a dihydrochloride salt is a common strategy to enhance the aqueous solubility of basic compounds.[5][6] The two hydrochloride moieties indicate that the parent molecule has two basic centers that are protonated. This ionic character is the primary driver for its solubility in polar solvents, particularly water.
Based on these structural features, we can predict the following solubility trends:
High Solubility is Expected in:
-
Water: As a dihydrochloride salt, the compound is expected to be highly soluble in water. The ionic nature of the salt will lead to strong ion-dipole interactions with water molecules, facilitating the dissolution process. The solubility is, however, likely to be pH-dependent.
Moderate to Good Solubility is Anticipated in:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and the chloride counter-ions, and their polar nature will solvate the ionic species.[7]
Moderate Solubility is Predicted for:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have large dipole moments and are excellent at solvating cations.[7] While they do not act as hydrogen bond donors, their polarity should allow for moderate dissolution.
Low to Negligible Solubility is Likely in:
-
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the energy required to overcome the strong ionic interactions of the crystal lattice of the dihydrochloride salt will not be compensated by the weak van der Waals forces with the solvent molecules.[7]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While possessing a dipole moment, these solvents are generally poor at solvating ionic species, leading to predicted low solubility.[7]
Quantitative Data Summary
As specific experimental data for methyl[(quinolin-2-yl)methyl]amine dihydrochloride is not widely published, the following table is provided as a template for researchers to populate with their empirically determined solubility data. The subsequent sections of this guide provide a detailed protocol for generating this crucial information.
| Solvent System | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Water | Polar Protic | High | |
| Methanol | Polar Protic | Moderate to Good | |
| Ethanol | Polar Protic | Moderate to Good | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | |
| Acetonitrile | Polar Aprotic | Low to Moderate | |
| Dichloromethane (DCM) | Chlorinated | Low | |
| Toluene | Nonpolar | Low to Negligible | |
| Hexane | Nonpolar | Low to Negligible |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[5][8]
Materials and Apparatus
-
Methyl[(quinolin-2-yl)methyl]amine dihydrochloride (solid)
-
Selected solvents (high purity grade)
-
Volumetric flasks
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF, depending on solvent compatibility)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
pH meter (for aqueous solutions)
Step-by-Step Experimental Workflow
-
Preparation of Solvent Media: Prepare the required volumes of each solvent. For aqueous solubility, use purified water and consider buffered solutions if pH-dependent solubility is to be investigated.[9]
-
Addition of Excess Solute: Add an excess amount of methyl[(quinolin-2-yl)methyl]amine dihydrochloride to a vial containing a known volume of the solvent. The key is to ensure that a solid phase remains in equilibrium with the solution, indicating saturation.[5][8]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C for physiological relevance).[9] Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to measure the concentration at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[9]
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation, followed by careful filtration through a syringe filter to remove any remaining particulate matter.[5][9]
-
Sample Preparation for Analysis: Immediately after filtration, dilute an accurately measured aliquot of the clear supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. This prevents precipitation of the solute upon cooling or solvent evaporation.[9]
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Key Factors Influencing Solubility
pH and the pKa of the Compound
For an ionizable compound like methyl[(quinolin-2-yl)methyl]amine dihydrochloride, solubility in aqueous media is highly dependent on pH. As a salt of a weak base, its solubility is expected to be higher at lower pH values. However, the "common ion effect" can complicate this relationship.
The Common Ion Effect
In solutions containing a common ion (in this case, chloride), the solubility of the salt can be suppressed.[6] For instance, when determining the solubility in simulated gastric fluid, which contains hydrochloric acid, the excess chloride ions can decrease the solubility of the dihydrochloride salt compared to its solubility in pure water.[8][10] This is a critical consideration for oral drug delivery.
Temperature
Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic. It is crucial to control the temperature during solubility experiments to ensure consistent and accurate results.
Polymorphism
The solid-state form of the API can significantly impact its solubility. Different crystalline polymorphs or the presence of an amorphous form can exhibit different solubilities.[11] The most stable polymorph will generally have the lowest solubility.[11] It is good practice to characterize the solid form of the API before and after the solubility experiment to check for any phase transformations.[9]
The Molecular Mechanism of Aqueous Solvation
The dissolution of methyl[(quinolin-2-yl)methyl]amine dihydrochloride in water is a process driven by favorable intermolecular interactions that overcome the crystal lattice energy of the solid salt.
-
Dissociation: In the solid state, the compound exists as an ordered crystal lattice of the protonated methyl[(quinolin-2-yl)methyl]amine cations and chloride anions. When introduced into water, the polar water molecules begin to interact with the ions on the crystal surface.
-
Solvation: The positively charged nitrogen atoms of the quinoline ring and the secondary amine are surrounded by water molecules, with the partially negative oxygen atoms of water orienting towards the positive charges (ion-dipole interactions). Simultaneously, the chloride anions are solvated by water molecules, with the partially positive hydrogen atoms of water orienting towards the negative charge.
-
Hydration Shell Formation: This process leads to the formation of a hydration shell around each ion, effectively shielding them from each other and allowing them to disperse throughout the solvent. Hydrogen bonding between the N-H groups and water molecules further stabilizes the dissolved state.
Visualizing the Solvation Process
Caption: Dissolution and solvation of the dihydrochloride salt in water.
Conclusion: A Foundation for Informed Development
While this guide could not provide a pre-existing dataset for the solubility of methyl[(quinolin-2-yl)methyl]amine dihydrochloride, it has laid a crucial foundation for any researcher or scientist working with this compound. By understanding the principles that govern its solubility, predicting its behavior in various solvent systems, and being equipped with a robust experimental protocol, professionals in drug development can confidently generate the necessary data to inform formulation design, preclinical studies, and ultimately, the successful progression of this promising quinoline derivative. The methodologies and insights presented herein are designed to be a self-validating system, ensuring that the data generated is both accurate and meaningful in the context of pharmaceutical sciences.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
- Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace.
- Annex 4 - World Health Organiz
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
- Methyl-quinolin-8-ylmethyl-amine dihydrochloride | 1187933-26-1 - Sigma-Aldrich.
- Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
- Predicting drug solubility in organic solvents mixtures - Unipd.
- Quinolin-4-yl-methylamine dihydrochloride - Chem-Impex.
- MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper
- 7-{[3-({[(6-Aminopyridin-2-yl)methyl]amino}methyl)phenoxy]methyl}quinolin-2-amine.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed.
- Quinolin-5-yl-methylamine dihydrochloride - Chem-Impex.
- Cas 7521-70-2,C-QUINOLIN-3-YL-METHYLAMINE | lookchem.
- Quinolin-2-yl-methylamine - CymitQuimica.
- 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem.
- Quinoline - Wikipedia.
- C-QUINOLIN-5-YL-METHYLAMINE | 58123-57-2 - ChemicalBook.
- Technical Guide: Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline in Organic Solvents - Benchchem.
- A REVIEW ON QUINOLINE AND ITS DERIV
- Step 1) Preparation of 2-(Methylaminomethyl)quinoline - PrepChem.com.
- Solubility D
- (PDF) 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline.
- Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity - WestminsterResearch - University of Westminster.
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Technical Guide: Biological Activities & Therapeutic Potential of Methyl[(quinolin-2-yl)methyl]amine Analogs
The following technical guide provides an in-depth analysis of the biological potential, medicinal chemistry, and experimental applications of methyl[(quinolin-2-yl)methyl]amine and its functional analogs.
Executive Summary
Methyl[(quinolin-2-yl)methyl]amine (CAS: 136727-11-2) represents a critical pharmacophore core in medicinal chemistry. Structurally, it consists of a quinoline ring substituted at the C2 position with a secondary methylamine side chain. This "2-aminomethylquinoline" motif acts as a versatile bidentate ligand for metal chelation and a privileged scaffold for kinase inhibition.
While the parent molecule serves primarily as a high-value intermediate, its analogs exhibit potent biological activities across three major therapeutic axes: Oncology (Pim kinase and KRAS inhibition), Infectious Disease (M. tuberculosis thymidylate kinase inhibition), and Neurology (metal-protein attenuating compounds). This guide synthesizes the structure-activity relationships (SAR) and experimental protocols necessary for leveraging this scaffold in drug discovery.
Chemical Basis & Pharmacophore Analysis[1][2][3][4]
The biological activity of this class stems from two distinct chemical features:[1]
-
The Quinoline Ring: A planar, aromatic system that facilitates
- stacking interactions with DNA base pairs and hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases). -
The 2-Aminomethyl Side Chain: The secondary amine (
) provides a hydrogen bond donor/acceptor site. Crucially, the nitrogen of the quinoline ring and the nitrogen of the side chain form an N,N-bidentate chelating pocket , capable of stabilizing transition metals (Cu²⁺, Zn²⁺, Fe²⁺) or interacting with active site residues (e.g., Asp/Glu) in metalloenzymes.
Pharmacophore Visualization (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) zones for this scaffold.
Caption: SAR map highlighting the four critical modulation zones of the 2-aminomethylquinoline scaffold.
Therapeutic Applications
Oncology: Kinase Inhibition & DNA Intercalation
Analogs of methyl[(quinolin-2-yl)methyl]amine have shown significant efficacy against solid tumors (breast MCF-7, colon HCT-116, lung A549).
-
Mechanism 1: Pim Kinase Inhibition. The 2-aminomethylquinoline moiety mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of Pim-1/2/3 kinases. These kinases are overexpressed in hematological malignancies and promote cell survival.
-
Mechanism 2: KRAS Inhibition. Recent studies indicate that quinoline derivatives can bind to the switch II pocket of KRAS(G12C) mutants, disrupting downstream signaling (RAF-MEK-ERK pathway).
-
Mechanism 3: DNA Intercalation. The planar quinoline system intercalates between DNA base pairs, while the cationic side chain (protonated at physiological pH) interacts electrostatically with the phosphate backbone, inhibiting topoisomerase II.
Infectious Diseases: Tuberculosis & Malaria
-
Target: M. tuberculosis Thymidylate Kinase (MtTMPK). The scaffold serves as an anchor for non-nucleoside inhibitors of MtTMPK, an essential enzyme for bacterial DNA synthesis.[2][3] Analogs (e.g., Compound 35 in literature) utilize the quinoline ring to stack against Phe70 in the active site, while the amine side chain extends towards the phosphate-binding loop.
-
Antimalarial Activity: Similar to chloroquine, these analogs inhibit the polymerization of toxic heme into hemozoin within the parasite's digestive vacuole. The 2-aminomethyl group enhances accumulation in the acidic vacuole via ion trapping.
Neurology: Metal Protein Attenuating Compounds (MPACs)
In Alzheimer’s disease, dysregulated Cu²⁺ and Zn²⁺ promote the aggregation of amyloid-beta (Aβ).
-
Mechanism: The N,N-bidentate motif of methyl[(quinolin-2-yl)methyl]amine chelates these metal ions with moderate affinity. This prevents metal-induced Aβ oligomerization and reduces oxidative stress (ROS) generated by redox-active metals, without stripping essential metals from metalloenzymes.
Experimental Protocols
Synthesis of Methyl[(quinolin-2-yl)methyl]amine
The most robust synthesis involves the reductive amination of 2-quinolinecarboxaldehyde.
Protocol:
-
Reagents: 2-Quinolinecarboxaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Dichloromethane (DCM), Acetic Acid (cat.).
-
Procedure:
-
Dissolve 2-quinolinecarboxaldehyde in dry DCM under N₂ atmosphere.
-
Add methylamine solution and catalytic acetic acid. Stir for 30 min to form the imine intermediate.
-
Cool to 0°C and add STAB portion-wise.
-
Stir at room temperature for 12 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂, MeOH:DCM 1:20 with 1% NH₄OH).
-
-
Validation: ¹H NMR (CDCl₃) should show a singlet/doublet for the N-methyl group at ~2.5 ppm and a singlet for the benzylic -CH₂- at ~4.1 ppm.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC₅₀ against cancer cell lines (e.g., MCF-7).
Workflow:
-
Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add serial dilutions of the quinoline analog (0.1 µM – 100 µM) in DMSO (final DMSO <0.5%).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Quantitative Data Summary
The following table summarizes the potency of 2-substituted quinoline analogs across different biological targets.
| Compound Class | Target / Cell Line | Activity Metric | Value Range | Mechanism |
| Parent Scaffold | MCF-7 (Breast Cancer) | IC₅₀ | 15 - 50 µM | DNA Intercalation |
| 4-Amino Analogs | HCT-116 (Colon) | IC₅₀ | 0.8 - 5.0 µM | Topoisomerase II Inhibition |
| MtTMPK Inhibitors | M. tuberculosis | MIC | 0.3 - 2.0 µg/mL | Thymidylate Kinase Inhibition |
| Ir(III) Complexes | HeLa (Cervical) | IC₅₀ | < 10 nM | Mitochondrial Damage / ROS |
| MPAC Analogs | Aβ Aggregation | % Inhibition | 40 - 70% | Cu/Zn Chelation |
Mechanism of Action: Signaling Pathway
The diagram below illustrates the dual-mechanism potential of these analogs in oncology, specifically targeting the KRAS-MAPK pathway and DNA replication.
Caption: Dual-action pathway: Upstream inhibition of KRAS signaling and direct nuclear DNA intercalation leading to apoptosis.
References
-
Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective Alpha(2C)-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
-
Structure Guided Lead Generation toward Nonchiral M. tuberculosis Thymidylate Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. Journal of Medicinal Chemistry.
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. International Journal of Molecular Sciences.
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
-
Quinoline compounds as modulators of RAGE activity and uses thereof. US Patent 11192859B2.
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An In-Depth Technical Guide to the Determination of pKa Values for Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride
This guide provides a comprehensive framework for the accurate determination of the acid dissociation constants (pKa) of methyl[(quinolin-2-yl)methyl]amine dihydrochloride, a diprotic substance of interest in pharmaceutical and medicinal chemistry. The ionization state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, permeability, and target binding.[1][2] This document outlines the theoretical underpinnings, computational prediction, and rigorous experimental methodologies for elucidating the two distinct pKa values of this compound.
Theoretical Framework and Ionization Equilibria
Methyl[(quinolin-2-yl)methyl]amine possesses two ionizable centers: the quinoline ring nitrogen and the secondary aliphatic amine nitrogen. As the dihydrochloride salt, both nitrogen atoms are protonated in the solid state and in strongly acidic solutions. The dissociation of this diprotic acid (H₂A²⁺) occurs in two distinct steps, each characterized by a unique pKa value.
-
pKa₁: Corresponds to the deprotonation of the more acidic center. The quinoline ring is an electron-withdrawing system, which decreases the basicity (increases the acidity of the conjugate acid) of the ring nitrogen. Therefore, the quinolinium ion is expected to be the stronger acid. The pKa of quinoline itself is approximately 4.9.[3]
-
pKa₂: Corresponds to the deprotonation of the less acidic center, the secondary ammonium group. Aliphatic amines are generally more basic, with typical pKa values for their conjugate acids in the range of 9-11.[4]
The two-step dissociation can be visualized as follows:
Caption: Ionization equilibria for methyl[(quinolin-2-yl)methyl]amine.
Computational Prediction of pKa Values
Before undertaking experimental work, in silico prediction provides valuable estimates of pKa values, guiding experimental design. Modern computational chemistry offers several approaches:
-
Quantum Mechanics (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment (e.g., using a Polarizable Continuum Model).[5][6] While computationally intensive, they can offer high accuracy.[5]
-
Quantitative Structure-Property Relationship (QSPR) Models: These data-driven methods use linear free energy relationships or machine learning algorithms trained on large databases of experimentally determined pKa values to predict the pKa of new molecules based on their structural features.[1][2][7] Commercial software packages from vendors like ACD/Labs and ChemAxon are widely used for this purpose.[1]
The causality behind employing these methods is one of efficiency; a rapid computational estimate helps define the expected pH ranges for subsequent experimental titrations, preventing wasted time and resources.
Experimental Determination by Potentiometric Titration
Potentiometric titration is a high-precision, standard method for pKa measurement.[8] It directly monitors the change in pH of a solution as a titrant of known concentration is added, allowing for the precise determination of equivalence points.
Causality and Method Selection
This method is chosen for its accuracy and directness. Since the analyte, methyl[(quinolin-2-yl)methyl]amine dihydrochloride, is a weak acid, it is titrated with a strong base (e.g., NaOH). The resulting titration curve of pH versus titrant volume will exhibit two distinct inflection points, corresponding to the neutralization of the two acidic protons. The pKa values are determined from the pH at the half-equivalence points. This method's trustworthiness is established through rigorous calibration of the pH electrode against standard, traceable buffers.[9]
Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol
-
Reagent and Equipment Preparation:
-
Analyte Solution: Accurately weigh ~10 mg of methyl[(quinolin-2-yl)methyl]amine dihydrochloride and dissolve in ~50 mL of carbonate-free deionized water. A constant ionic strength can be maintained by using 0.15 M KCl solution.[9] A minimum concentration of 10⁻⁴ M is recommended to ensure a detectable inflection point.[8]
-
Titrant: Prepare and standardize a 0.1 M NaOH solution. It is critical to use carbonate-free water and protect the solution from atmospheric CO₂.[8]
-
Equipment: Calibrated automatic titrator or a manual setup with a magnetic stirrer and a high-precision pH meter with a combination glass electrode.
-
-
pH Meter Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) immediately before the experiment.[9]
-
Titration Procedure:
-
Immerse the calibrated pH electrode in the stirred analyte solution.
-
Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.02 mL).
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²) to accurately locate the two equivalence points (V_eq1 and V_eq2).
-
The pKa values are equal to the pH at the half-equivalence points:
-
pKa₁ = pH at (V_eq1 / 2)
-
pKa₂ = pH at (V_eq1 + (V_eq2 - V_eq1) / 2)
-
-
Experimental Determination by UV-Vis Spectrophotometry
This method is an excellent alternative or complementary technique, particularly advantageous for compounds with low solubility or when only small sample quantities are available.[8] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.
Causality and Method Selection
The quinoline moiety in the target molecule is a strong chromophore, making it highly suitable for spectrophotometric analysis. As the pH of the solution changes, the equilibrium between the different protonated species shifts, leading to predictable changes in the UV-Vis spectrum. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve can be generated from which the pKa is derived. The presence of a clean isosbestic point—a wavelength at which the absorbance remains constant regardless of pH—serves as a self-validating check, confirming a simple two-state equilibrium for each ionization step.[10]
Experimental Workflow
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Protocol
-
Reagent and Equipment Preparation:
-
Analyte Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Buffers: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12) with known and stable pH values.[10]
-
Equipment: A calibrated dual-beam UV-Vis spectrophotometer.
-
-
Spectral Acquisition:
-
Prepare a series of samples by adding a small, constant aliquot of the analyte stock solution to each buffer solution. The final analyte concentration should be low enough to be within the linear range of the Beer-Lambert law.[11]
-
Record the UV-Vis spectrum (e.g., from 220-400 nm) for each sample, using the corresponding buffer as a blank.
-
Record the spectra for a highly acidic (pH ~2) and a highly alkaline (pH ~12) solution to represent the fully protonated (H₂A²⁺) and fully deprotonated (A) species, respectively.
-
-
Data Analysis:
-
Overlay the spectra to identify wavelengths with significant absorbance changes and to locate any isosbestic points.
-
Select an analytical wavelength (λ_analytical) where the difference in absorbance between the acidic and basic forms is maximal.
-
Plot the absorbance at λ_analytical against the pH of each buffer solution.
-
The data will form two sigmoid curves. The pKa value is the pH at the inflection point of each curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[12]
-
Data Synthesis and Interpretation
The data obtained from computational and experimental methods should be compiled and analyzed. The two pKa values must be correctly assigned to their respective functional groups based on chemical principles.
| Ionizable Group | Predicted pKa (QSPR) | pKa (Potentiometry) | pKa (Spectrophotometry) |
| Quinolinium-H⁺ (pKa₁) | ~4.5 - 5.5 | Experimental Value | Experimental Value |
| Secondary Ammonium-H⁺ (pKa₂) | ~9.0 - 10.5 | Experimental Value | Experimental Value |
Interpretation:
-
pKa₁: The lower pKa value is assigned to the dissociation of the proton from the quinoline nitrogen. This value is expected to be in the range of 4.5 to 5.5, consistent with the known pKa of quinoline.[3]
-
pKa₂: The higher pKa value is assigned to the dissociation of the proton from the secondary amine. This value is expected to be in the range of 9.0 to 10.5, typical for an aliphatic secondary amine.
Discrepancies between the methods should be evaluated. Potentiometry is often considered the gold standard, but spectrophotometry can provide higher precision under certain conditions.[8] Computational predictions provide a valuable, albeit less precise, initial estimate.
References
- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
-
Nudrat, S., & Ahmad, I. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 686-694. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
ECETOC. (2013). Measurement of Acidity (pKa). (Technical Report No. 120). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-322. Retrieved from [Link]
-
University of California, Irvine. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
Ho, J., & Coote, M. L. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7540. Retrieved from [Link]
-
Ibrayeva, A., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17593-17604. Retrieved from [Link]
-
Appiah, S. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4213. Retrieved from [Link]
-
Gangarapu, S., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. Journal of Chemical Information and Modeling, 61(10), 4850-4859. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Chen, Y., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 17(9), 10590-10601. Retrieved from [Link]
-
ResearchGate. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]
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A Guide to the Crystal Structure Analysis of Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride: A Key Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) analysis of methyl[(quinolin-2-yl)methyl]amine dihydrochloride. Quinoline derivatives form a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3][4] The precise determination of their three-dimensional atomic arrangement is paramount for understanding structure-activity relationships (SAR), optimizing drug design, and ensuring the intellectual property of novel therapeutic agents. This document offers researchers, scientists, and drug development professionals a detailed protocol and the underlying scientific rationale for the crystallographic analysis of this important quinoline derivative, from sample preparation to data interpretation and validation.
Introduction: The Significance of Quinoline Scaffolds in Drug Discovery
The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in the development of new pharmaceuticals.[1][3][4] Its rigid structure and the ability to be functionalized at various positions allow for the fine-tuning of its physicochemical and pharmacological properties.[5] Compounds incorporating the quinoline framework have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs targeting a multitude of diseases.[1][2][3][4] Methyl[(quinolin-2-yl)methyl]amine dihydrochloride, the subject of this guide, is a representative of this versatile class of molecules. A thorough understanding of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, is critical for rational drug design and the development of more potent and selective therapeutic agents.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the detailed atomic structure of crystalline materials.[6][7][8] This non-destructive technique provides precise information about the internal lattice of a crystal, including unit cell dimensions and the positions of atoms within the lattice.[6] For pharmaceutical scientists, this information is invaluable for confirming the chemical identity of a compound, understanding its conformational preferences, and identifying potential polymorphic forms, all of which can significantly impact a drug's efficacy and stability.
This guide will walk through the essential steps of a typical SCXRD analysis of a small organic molecule like methyl[(quinolin-2-yl)methyl]amine dihydrochloride, providing both the "how" and the "why" behind each stage of the process.
Experimental Workflow for Crystal Structure Determination
The determination of a crystal structure is a multi-step process that requires careful execution and a thorough understanding of the principles of crystallography. The following sections detail the key stages of this workflow.
Sample Preparation and Crystallization
The first and often most challenging step in a single-crystal X-ray diffraction experiment is obtaining high-quality single crystals of the compound of interest. For methyl[(quinolin-2-yl)methyl]amine dihydrochloride, a common synthetic route involves the reaction of 2-chloromethylquinoline hydrochloride with methylamine.[9]
Protocol for Synthesis (Illustrative):
-
Suspend 2-chloromethylquinoline hydrochloride in an aqueous solution of methylamine at a reduced temperature (e.g., 10°C) under an inert atmosphere (e.g., nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Dilute the mixture with water and perform a liquid-liquid extraction using a suitable organic solvent, such as dichloromethane.
-
Dry the combined organic extracts over a drying agent (e.g., MgSO4) and concentrate under reduced pressure to yield the crude product.
Following synthesis and purification, the next critical phase is crystallization. The goal is to grow well-ordered, single crystals of a suitable size (typically 0.1-0.5 mm in each dimension). Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.
The choice of solvent is crucial and often requires screening a variety of options to find the optimal conditions for crystal growth.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers consist of an X-ray source, a goniometer for orienting the crystal, and a detector to record the diffraction pattern.[6]
Experimental Setup:
-
X-ray Source: Typically, a sealed X-ray tube with a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) anode is used.
-
Goniometer: The crystal is rotated to various orientations to collect a complete set of diffraction data.
-
Detector: A sensitive area detector, such as a CCD or CMOS detector, is used to record the intensities and positions of the diffracted X-ray beams.
The diffraction pattern is a series of spots, or reflections, whose intensities and positions are related to the arrangement of atoms within the crystal lattice.[10] The data collection process involves systematically measuring the intensity of thousands of these reflections.
Workflow for Data Collection:
Crystal Structure Solution and Refinement
The collected diffraction data are used to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell.
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[10] For small molecules, direct methods are typically used to estimate the initial phases and generate an initial electron density map.
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure. During refinement, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed using various metrics, most notably the R-factor (or residual factor), which quantifies the difference between the observed and calculated structure factor amplitudes.[10] A lower R-factor generally indicates a better fit of the model to the data.
Interpreting the Crystallographic Data
The final output of a crystal structure analysis is a set of atomic coordinates that describes the three-dimensional arrangement of the molecule. This information allows for a detailed analysis of the molecular geometry and intermolecular interactions.
Key Structural Parameters:
-
Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the repeating unit of the crystal lattice.
-
Space Group: The space group describes the symmetry elements present in the crystal structure.
-
Bond Lengths and Angles: These parameters provide precise information about the covalent bonding within the molecule.
-
Torsional Angles: These describe the conformation of the molecule, particularly the rotation around single bonds.
-
Intermolecular Interactions: Analysis of the crystal packing can reveal important non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which stabilize the crystal lattice.
Illustrative Crystallographic Data Table:
The following table presents a hypothetical but representative set of crystallographic data for a small organic molecule like methyl[(quinolin-2-yl)methyl]amine dihydrochloride.
| Parameter | Value |
| Chemical formula | C11H14Cl2N2 |
| Formula weight | 245.15 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 9.876(3) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 1198.7(8) |
| Z | 4 |
| Calculated density (g/cm³) | 1.358 |
| Absorption coefficient (mm⁻¹) | 0.534 |
| F(000) | 512 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8543 |
| Independent reflections | 2456 [R(int) = 0.034] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Validation and Deposition of Crystallographic Data
Ensuring the quality and reliability of a crystal structure is of utmost importance.[11] Several checks are performed to validate the final structural model. These include examining the reasonableness of bond lengths and angles, analyzing the distribution of electron density, and checking for any unresolved structural issues.
Once validated, it is standard practice to deposit the crystallographic data in a public database, such as the Cambridge Structural Database (CSD) for small molecules.[12][13][14] This ensures that the data is accessible to the wider scientific community and can be used for further research and analysis.
Conclusion
The crystal structure analysis of methyl[(quinolin-2-yl)methyl]amine dihydrochloride provides invaluable insights into its three-dimensional architecture. This knowledge is fundamental for understanding its chemical properties and biological activity. By following a rigorous experimental and analytical workflow, researchers can obtain high-quality structural data that can guide the design of new and improved quinoline-based therapeutics. The methodologies outlined in this guide provide a solid foundation for scientists and professionals in the field of drug development to confidently pursue the crystallographic characterization of this and other important molecular scaffolds.
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Semantic Scholar. Available from: [Link]
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Quinoline: An Attractive Scaffold in Drug Design. PubMed. Available from: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available from: [Link]
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Analysis of the quality of crystallographic data and the limitations of structural models. PMC. Available from: [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available from: [Link]
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The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]
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Single Crystal X-ray Diffraction. RCPTM. Available from: [Link]
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Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. Available from: [Link]
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Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Available from: [Link]
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Immersive Analysis of Crystallographic Diffraction Data. Universität Würzburg. Available from: [Link]
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Crystallographic databases – Knowledge and References. Taylor & Francis. Available from: [Link]
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Step 1) Preparation of 2-(Methylaminomethyl)quinoline. PrepChem.com. Available from: [Link]
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General strategies for the synthesis of quinoline derivatives. Reagents... ResearchGate. Available from: [Link]
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CCDC 2352759: Experimental Crystal Structure Determination. Iowa Research Online. Available from: [Link]
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CCDC 1517657: Experimental Crystal Structure Determination. Research Explorer The University of Manchester. Available from: [Link]
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7-{[3-({[(6-Aminopyridin-2-yl)methyl]amino}methyl)phenoxy]methyl}quinolin-2-amine. PubChem. Available from: [Link]
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Crystal structure of {(R)-N 2-[(benzo[h]quinolin-2-yl)methyl] - PMC. Available from: [Link]
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CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available from: [Link]
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Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. NIH. Available from: [Link]
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and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journals. Available from: [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Available from: [Link]
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Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available from: [Link]
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Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available from: [Link]
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An In-depth Technical Guide to the Safe Handling of Methyl[(quinolin-2-yl)methyl]aminedihydrochloride
Abstract: This technical guide provides a comprehensive overview of the anticipated material safety data and handling protocols for methyl[(quinolin-2-yl)methyl]aminedihydrochloride. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes safety information from structurally related quinoline derivatives to establish a robust framework for risk assessment and safe laboratory practices. This guide is intended for researchers, scientists, and professionals in drug development who may handle this or similar chemical entities. The protocols and recommendations herein are grounded in established principles of chemical safety and are supported by data from analogous compounds.
Section 1: Introduction and Structural Context
Methyl[(quinolin-2-yl)methyl]aminedihydrochloride belongs to the quinoline family, a class of heterocyclic aromatic compounds with a wide range of biological activities and industrial applications. The safety profile of a novel quinoline derivative can often be inferred from the known hazards of its structural analogs. This guide will draw upon safety data for compounds such as 2-methylquinoline, 4-methylquinoline, and other methylated and aminated quinolines to provide a precautionary safety profile.
The causality behind this approach lies in the principle of structure-activity relationships, where the toxicological and hazardous properties of a chemical are closely linked to its molecular structure. By examining the safety data of similar molecules, we can anticipate potential hazards and establish appropriate handling procedures.
Caption: Workflow for handling an accidental chemical spill.
Section 6: Toxicological Information
The toxicological properties of methyl[(quinolin-2-yl)methyl]aminedihydrochloride have not been fully investigated. The information below is extrapolated from related quinoline compounds.
-
Acute Toxicity: Quinoline and its derivatives are generally considered moderately toxic if ingested or absorbed through the skin. [1][2]The oral LD50 for quinoline in rats is reported as 331 mg/kg. [1]* Skin and Eye Irritation: Quinoline compounds are known to be irritating to the skin and eyes. [2]Some can cause severe eye irritation. [3]* Sensitization: There is no data to suggest that this compound would be a skin sensitizer.
-
Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than 0.1%. [4]However, quinoline itself is classified as a Category 2 carcinogenic substance by some authorities. [2]* Mutagenicity: Some methylquinolines have shown mutagenic effects in in-vitro tests. [3]* Reproductive Toxicity: No data is available for this specific compound or its close analogs. [4]
Section 7: Disposal Considerations
Waste from this material should be considered hazardous.
Disposal Protocol:
-
Waste Material: Dispose of surplus and non-recyclable solutions to a licensed disposal company. [4]Do not dispose of waste by pouring it on the ground or into a sewer system. [5]2. Contaminated Packaging: Dispose of as unused product. [4]Ensure containers are completely empty before disposal.
All disposal practices must be in accordance with local, state, and federal regulations.
Section 8: Conclusion
This technical guide provides a synthesized safety framework for methyl[(quinolin-2-yl)methyl]aminedihydrochloride based on the best available data from structurally related compounds. Researchers and scientists must exercise caution and adhere to the rigorous safety protocols outlined in this document. The causality behind these recommendations is a proactive approach to risk management in the absence of specific data, ensuring a high standard of laboratory safety. It is imperative to treat this compound as potentially hazardous until a comprehensive and specific safety data sheet becomes available.
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Material Safety Data Sheet - Capot Chemical. (n.d.). Capot Chemical. [Link]
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Quinoline MSDS - Sciencelab.com. (2010). Sciencelab.com. [Link]
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7-{[3-({[(6-Aminopyridin-2-yl)methyl]amino}methyl)phenoxy]methyl}quinolin-2-amine | C23H23N5O | CID 155926530 - PubChem. (n.d.). PubChem. [Link]
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SAFETY DATA SHEET - ChemDmart. (n.d.). ChemDmart. [Link]
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Product Information - Methyl Chloride: Handling, Storage, and Safety - Olin Chlor Alkali. (n.d.). Olin Chlor Alkali. [Link]
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SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific. [Link]
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Quinolines: Human health tier II assessment - NICNAS. (2015). Australian Government Department of Health. [Link]
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Methyl[2-(quinolin-2-yl)ethyl]amine - LookChem. (n.d.). LookChem. [Link]
-
Nomination Background: 8-Methylquinoline (CASRN: 611-32-5) - National Toxicology Program. (n.d.). National Toxicology Program. [Link]
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Methodological & Application
Application Notes and Protocols for the Reductive Amination of Quinolin-2-yl Methylamine
Abstract
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Quinolin-2-yl methylamine serves as a critical building block for the synthesis of novel compound libraries, enabling the exploration of structure-activity relationships in drug discovery.[2][3] Reductive amination is a cornerstone of modern synthetic chemistry, offering a robust and highly efficient method for constructing carbon-nitrogen bonds.[4][5] This application note provides a detailed guide to the reductive amination of quinolin-2-yl methylamine with various carbonyl compounds. We delve into the underlying mechanism, provide a comparative analysis of common reducing agents, and present detailed, validated protocols for reactions with both aldehydes and ketones, complete with troubleshooting advice for common experimental challenges.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of secondary and tertiary amines is a fundamental task in pharmaceutical development. While direct alkylation of amines with alkyl halides is a classic approach, it is often plagued by a lack of control, leading to mixtures of mono- and poly-alkylated products.[6] Reductive amination elegantly circumvents this issue by converting a carbonyl group and an amine into a more complex amine in a controlled, often one-pot, procedure.[7][8]
The reaction proceeds through two key stages:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon, forming a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[7][9]
-
Reduction: A selective reducing agent, typically a hydride donor, reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[10][11]
The power of this method lies in its broad substrate scope and the availability of mild reducing agents that are highly selective for the iminium ion over the starting carbonyl compound, enabling high yields and clean reaction profiles.[12]
Mechanistic Pathway
The efficiency of reductive amination hinges on the equilibrium between the reactants (carbonyl and amine) and the imine/iminium intermediate. The removal of water or the in-situ reduction of the imine drives the reaction to completion.
Figure 2: Standard experimental workflow.
Protocol 1: Reaction with an Aldehyde (Cyclohexanecarboxaldehyde)
Reaction Scheme: (Self-generated image, not from search)
Materials:
-
Quinolin-2-yl methylamine (1.0 eq)
-
Cyclohexanecarboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (0.1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add quinolin-2-yl methylamine (1.0 mmol, 158.2 mg).
-
Add 1,2-dichloroethane (10 mL) and stir until the amine is fully dissolved.
-
Add cyclohexanecarboxaldehyde (1.1 mmol, 123.4 mg, 132 µL) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) to the reaction mixture in portions over 5 minutes. Note: The reaction may gently effervesce.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-(cyclohexylmethyl)quinolin-2-yl)methanamine.
Protocol 2: Reaction with a Ketone (Acetophenone)
Reaction Scheme: (Self-generated image, not from search)
Materials:
-
Quinolin-2-yl methylamine (1.0 eq)
-
Acetophenone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq, optional but recommended)
-
1,2-Dichloroethane (DCE) (0.1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add quinolin-2-yl methylamine (1.0 mmol, 158.2 mg).
-
Add 1,2-dichloroethane (10 mL) and stir until dissolved.
-
Add acetophenone (1.2 mmol, 144.2 mg, 140 µL).
-
Add glacial acetic acid (1.0 mmol, 60.0 mg, 57 µL). The addition of a catalytic amount of acid can accelerate the slower imine formation with ketones. [12][13]5. Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) in portions.
-
Stir the reaction at room temperature for 12-24 hours. Reactions with ketones are typically slower than with aldehydes. Monitor progress by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for work-up and purification to yield the desired N-(1-phenylethyl)quinolin-2-yl)methanamine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive reducing agent (degraded by moisture). 2. Sterically hindered carbonyl or amine. 3. Insufficient reaction time, especially for ketones. | 1. Use a fresh bottle of NaBH(OAc)₃. 2. Increase reaction temperature (e.g., to 40-50 °C). 3. Extend the reaction time and continue monitoring. |
| Significant amount of alcohol byproduct observed | 1. The reducing agent is reducing the carbonyl starting material. 2. Using a less selective reducing agent like NaBH₄ without proper conditions. | 1. This is rare with NaBH(OAc)₃ but could indicate a contaminated reagent. [12] 2. Ensure you are using NaBH(OAc)₃ for direct reductive amination. If using NaBH₃CN, verify the pH is between 6 and 8. [13] |
| Formation of dialkylated product | The secondary amine product is reacting with another equivalent of the aldehyde. | 1. Use the amine as the limiting reagent. [12] 2. Consider a two-step procedure: form the imine first in a solvent like methanol, remove the solvent, then dissolve in a new solvent and add the reducing agent. [12] |
| Complex mixture of products | 1. Unstable starting materials. 2. Side reactions due to incompatible functional groups (if not using a mild reagent). | 1. Check the purity of starting materials by ¹H NMR or LC-MS before starting. 2. Ensure your substrate is compatible with the chosen conditions. NaBH(OAc)₃ is tolerant of most groups, but catalytic hydrogenation is not. [12][13] |
Conclusion
Reductive amination is a powerful and versatile tool for the synthesis of N-substituted quinolin-2-yl methylamine derivatives. By leveraging the mild and selective nature of sodium triacetoxyborohydride, researchers can efficiently generate diverse libraries of compounds for biological screening. The protocols and guidelines presented here provide a solid foundation for successfully implementing this critical transformation in a drug discovery setting.
References
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Reductive Amination - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved February 16, 2026, from [Link]
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Aleo, E., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Retrieved February 16, 2026, from [Link]
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Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved February 16, 2026, from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 16, 2026, from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]
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Reductive amination. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]
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Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. Retrieved February 16, 2026, from [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved February 16, 2026, from [Link]
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Scope and limitations of the reductive amination of linear alkyl aldehydes and cyclohexanone as a simple ketone utilizing amine dehydrogenases. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Retrieved February 16, 2026, from [Link]
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Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]
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Scope and Limitations of Leuckart-Wallach-Type Reductive Amination: Chemoselective Synthesis of Tertiary Amines from Aldehydes under Neat Conditions. (2018). ResearchGate. Retrieved February 16, 2026, from [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved February 16, 2026, from [Link]
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Medley, J. W., & Liu, F. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Retrieved February 16, 2026, from [Link]
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Sharma, R., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved February 16, 2026, from [Link]
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Macek, J., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. PubMed. Retrieved February 16, 2026, from [Link]
-
Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
C-QUINOLIN-3-YL-METHYLAMINE. (n.d.). LookChem. Retrieved February 16, 2026, from [Link]
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(2-Quinolyl)methylamine hydrochloride. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Wiley Online Library. Retrieved February 16, 2026, from [Link]
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Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved February 16, 2026, from [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]
-
Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps. Retrieved February 16, 2026, from [Link]
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Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. (n.d.). ERA - University of Alberta. Retrieved February 16, 2026, from [Link]
-
Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry. Retrieved February 16, 2026, from [Link]
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Application Notes and Protocols: Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride as a Foundational Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the anticipated applications of methyl[(quinolin-2-yl)methyl]amine dihydrochloride as a fluorescent probe. While extensive literature exists for complex quinoline derivatives, this guide focuses on the foundational properties and potential of this simpler, yet versatile, chemical scaffold. The protocols herein are synthesized from established methodologies for analogous quinoline-based sensors and provide a robust starting point for experimental validation.
Introduction: The Quinoline Scaffold in Fluorescent Sensing
Quinoline is a privileged heterocyclic aromatic compound, forming the core of numerous pharmaceuticals and functional dyes.[1][2] Its rigid, planar structure and π-conjugated system give rise to intrinsic fluorescence, making it an exceptional fluorophore for the development of chemical sensors.[3][4] Quinoline-based probes are renowned for their applications in bio-imaging, environmental monitoring, and medical diagnostics, largely due to their high sensitivity, photostability, and amenability to chemical modification.[2][5]
Methyl[(quinolin-2-yl)methyl]amine dihydrochloride represents a fundamental quinoline structure, featuring two key nitrogen atoms—one in the aromatic ring and one in the aliphatic side chain. This arrangement provides built-in sites for analyte interaction, making it a prime candidate for sensing applications, particularly for detecting metal ions and pH fluctuations.
Synthesis of the Core Compound
The free base, methyl[(quinolin-2-yl)methyl]amine, can be readily synthesized from commercially available starting materials. A typical synthesis involves the reaction of 2-chloromethylquinoline hydrochloride with aqueous methylamine.
Core Principles of Detection
The fluorescence of quinoline derivatives can be modulated by interaction with analytes through several well-established photophysical mechanisms. For a simple probe like methyl[(quinolin-2-yl)methyl]amine, two mechanisms are particularly relevant:
-
Chelation-Enhanced Fluorescence (CHEF) / Quenching: The nitrogen atoms of the quinoline ring and the side-chain amine can act as a bidentate chelation site for metal ions.[6]
-
Enhancement: For diamagnetic ions like Zn²⁺, chelation restricts intramolecular vibrations and rotations, reducing non-radiative decay pathways and leading to a "turn-on" fluorescence response (CHEF).[6]
-
Quenching: For paramagnetic metal ions such as Fe³⁺ or Cu²⁺, binding often leads to efficient fluorescence quenching through photoinduced electron transfer (PET) or energy transfer, resulting in a "turn-off" signal.[3][7][8]
-
-
pH-Dependent Emission: The quinoline ring nitrogen is weakly basic. In acidic conditions, protonation of this nitrogen can significantly alter the electronic structure of the fluorophore, leading to changes in fluorescence intensity and/or shifts in the emission wavelength.[5][9] This allows the probe to report on the pH of its environment.
Application Note I: Fluorescent Detection of Transition Metal Ions
Principle
The dual nitrogen sites in methyl[(quinolin-2-yl)methyl]amine make it a putative chelator for transition metal ions. This protocol outlines a general method to screen for sensitivity to various metal ions and to characterize the response to a specific ion of interest. The expected outcome is either a "turn-on" or "turn-off" fluorescence response upon ion binding.
Experimental Protocol
This protocol is designed as a starting point. The choice of solvent, buffer, and probe concentration may require optimization.
Materials:
-
Methyl[(quinolin-2-yl)methyl]amine dihydrochloride (Probe)
-
Anhydrous, spectroscopy-grade solvent (e.g., Methanol, Acetonitrile, or a mixed aqueous-organic system)
-
HEPES buffer (100 mM, pH 7.4)[5]
-
Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, CoCl₂, Pb(NO₃)₂) in deionized water.
-
Fluorometer with quartz cuvettes.
Protocol Steps:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of the probe in the chosen solvent. Causality: A concentrated stock allows for minimal volume addition, preventing significant dilution during titration.
-
Prepare 1.0 mM working solutions of each metal salt by diluting the 10 mM stock solutions in deionized water.
-
-
Initial Screening for Metal Ion Selectivity:
-
In separate cuvettes, add 2 mL of a buffered solvent mixture (e.g., 1:1 Methanol:HEPES buffer).[8]
-
Add an aliquot of the probe stock solution to each cuvette to reach a final concentration of 10 µM. Mix well.
-
Measure the baseline fluorescence emission spectrum (e.g., Excitation at ~340 nm, Emission scan from 360-600 nm). Causality: The excitation wavelength should be near the probe's absorption maximum, which must be determined empirically but is typically in the 320-370 nm range for simple quinolines.[5]
-
To each cuvette, add 10 equivalents of a different metal ion stock solution (e.g., 20 µL of a 1.0 mM stock to achieve 100 µM).
-
Incubate for 5-10 minutes at room temperature and record the fluorescence spectrum again.
-
Compare the spectra to identify which metal ions cause a significant change (enhancement or quenching) in fluorescence intensity.
-
-
Fluorescence Titration with a Target Metal Ion:
-
Prepare a 2 mL solution of the probe (10 µM) in the buffered solvent.
-
Record the initial fluorescence spectrum (0 equivalents of metal).
-
Incrementally add small aliquots (e.g., 1-5 µL) of the 1.0 mM stock solution of the target metal ion. Mix and record the spectrum after each addition.
-
Continue additions until the fluorescence intensity plateaus.
-
Data Analysis
-
Selectivity: Plot the fluorescence intensity (F/F₀) at the emission maximum for each metal ion tested, where F₀ is the initial fluorescence and F is the fluorescence after adding the metal.
-
Titration Curve: Plot the fluorescence intensity at the emission maximum against the concentration of the added target metal ion.
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without metal ion) and k is the slope of the linear portion of the titration curve.[6]
Anticipated Performance
The following table summarizes the expected, illustrative properties of the probe. Actual values must be determined experimentally.
| Parameter | Anticipated Value / Characteristic | Rationale / Reference |
| Excitation Max (λex) | 320 - 370 nm | Typical for quinoline-based fluorophores.[5][10] |
| Emission Max (λem) | 400 - 500 nm | Dependent on solvent polarity and binding state.[1] |
| Responsive To | Divalent transition metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺) | Based on the chelation capability of the amino-quinoline scaffold.[3][6][8] |
| Sensing Mechanism | CHEF (e.g., Zn²⁺) or PET-induced Quenching (e.g., Cu²⁺, Fe³⁺) | Common mechanisms for this type of probe.[7][11] |
| Typical Solvent System | Methanol/HEPES Buffer (1:1, v/v, pH 7.4) | Ensures probe solubility and maintains physiological pH.[8] |
| Anticipated LOD | Low micromolar (µM) to high nanomolar (nM) range | Consistent with similar simple quinoline-based sensors.[6] |
Application Note II: Fluorescent pH Sensing
Principle
The fluorescence of the quinoline ring is sensitive to the protonation state of its nitrogen atom. At low pH, the nitrogen is protonated, which alters the electronic properties and can lead to a change in fluorescence emission. By measuring the fluorescence intensity across a range of pH values, a titration curve can be generated to determine the ground-state pKa of the fluorophore.[5][9]
Experimental Protocol
Materials:
-
Methyl[(quinolin-2-yl)methyl]amine dihydrochloride (Probe)
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12). Universal buffers or specific buffers for smaller ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) can be used.[5]
-
pH meter.
-
Fluorometer and quartz cuvettes.
Protocol Steps:
-
Preparation of Buffered Solutions:
-
Prepare a series of buffer solutions with precise pH values (e.g., in increments of 0.5 pH units).
-
Prepare a 1.0 mM stock solution of the probe in deionized water or a suitable organic solvent.
-
-
pH Titration:
-
For each pH value, place 2 mL of the corresponding buffer solution into a quartz cuvette.
-
Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM. Mix thoroughly. Causality: Keeping the probe concentration constant ensures that changes in fluorescence are due to pH and not concentration effects.
-
Measure and record the exact pH of the final solution in the cuvette.
-
Record the fluorescence emission spectrum for each pH point using a consistent excitation wavelength.
-
Data Analysis
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa value, which represents the pH at which the fluorescent species is 50% protonated.[12]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating.
-
For Metal Sensing: The selectivity screening against a panel of common ions provides an internal control, demonstrating the specificity of the probe's response. The titration experiment should yield a clear saturation curve, indicating a defined binding stoichiometry.
-
For pH Sensing: The generation of a full sigmoidal titration curve across a wide pH range validates the pH-dependent behavior and allows for the precise determination of the pKa. The experiment should be reversible.
Researchers using this guide should always perform appropriate controls, including measuring the fluorescence of buffers and metal ion solutions alone to account for any background signals.
References
-
Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods. PubMed, [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC - NIH, [Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, [Link]
-
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry, [Link]
-
Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. ResearchGate, [Link]
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC, [Link]
-
Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, [Link]
-
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate, [Link]
-
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI, [Link]
-
A simple quinoline-derived fluorescent sensor for the selective and sequential detection of copper(ii) and sulfide ions and its application in living-cell imaging. RSC Publishing, [Link]
-
A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences (RSC Publishing), [Link]
-
A Simple and Rapid Quinoline Schiff Base as a Fluorescent Probe for Zn and Its Application in Test Strips. ResearchGate, [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate, [Link]
-
A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing, [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals, [Link]
-
Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. ResearchGate, [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals, [Link]
-
Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances (RSC Publishing), [Link]
-
Changes in fluorescence spectra of V (6.67 Â 10 À6 M in methanol) with... ResearchGate, [Link]
Sources
- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple quinoline-derived fluorescent sensor for the selective and sequential detection of copper(ii) and sulfide ions and its application in living-cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yields in methyl[(quinolin-2-yl)methyl]amine synthesis
Introduction
The synthesis of methyl[(quinolin-2-yl)methyl]amine (N-methyl-1-(quinolin-2-yl)methanamine) is a pivotal step in developing various bioactive quinoline scaffolds. While the structure appears simple, researchers frequently report erratic yields ranging from <20% to 85%.
Low yields in this synthesis are rarely due to "bad luck." They are almost always caused by two specific mechanistic failures:[1]
-
Poly-alkylation: The product is a secondary amine that is often more nucleophilic than the starting material, leading to tertiary amine byproducts.[1]
-
Aldehyde Instability (Reductive Amination route): The electron-deficient quinoline ring makes the 2-carboxaldehyde highly susceptible to hydration and polymerization before imine formation is complete.[2][1]
This guide moves beyond generic advice to address the specific kinetic and thermodynamic bottlenecks of this molecule.
Module 1: Route Selection & Diagnostic
Before troubleshooting, confirm you are using the correct route for your scale and available reagents.
Decision Matrix: Which Route Are You Using?
| Feature | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Starting Materials | Quinoline-2-carboxaldehyde + Methylamine | 2-(Chloromethyl)quinoline + Methylamine |
| Primary Failure Mode | Incomplete imine formation; reduction to alcohol.[2][1] | Over-alkylation to tertiary amine.[1] |
| Preferred For | High purity requirements; avoiding bis-alkylation.[1] | Large scale; robust starting materials.[1] |
| Critical Reagent | Sodium Triacetoxyborohydride (STAB) | Methylamine (Large Excess, 40% aq. or gas) |
Visualizing the Failure Pathways
The following diagram maps the kinetic competition that destroys your yield.
Figure 1: Mechanistic pathways showing the convergence on the target secondary amine and the divergence into critical side products (Alcohol and Tertiary Amine).[1]
Module 2: Troubleshooting Reductive Amination
Scenario: You reacted quinoline-2-carboxaldehyde with methylamine and a reducing agent, but isolated mostly quinolin-2-ylmethanol (alcohol) or recovered starting material.
Q1: Why did I get the alcohol instead of the amine?
Diagnosis: The imine formation was incomplete before the reducing agent was added. Explanation: Quinoline-2-carboxaldehyde is electron-deficient.[2][1] While this makes the carbonyl carbon electrophilic, it also makes the aldehyde prone to hydration in wet solvents, which inhibits imine formation. If you use Sodium Borohydride (NaBH4), it is strong enough to reduce the aldehyde directly to the alcohol faster than the imine forms.
Corrective Protocol:
-
Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3].[1][3] It is less basic and chemoselective; it reduces imines much faster than aldehydes [1].[4]
-
Stepwise Approach: Do not mix everything at once.
-
Step A: Stir Aldehyde + Methylamine (excess) in Methanol or DCE for 1-2 hours. Add a dehydrating agent like anhydrous MgSO4 or molecular sieves to force the equilibrium to the imine.
-
Step B: Filter off the drying agent (if used) or add the reducing agent (STAB) only after TLC confirms the disappearance of the aldehyde.
-
Q2: My reaction turned into a black tar. What happened?
Diagnosis: Polymerization of the aldehyde or instability of the imine. Explanation: Quinoline derivatives are sensitive to strong acids and prolonged exposure to air/light. Fix:
-
Run the reaction under Nitrogen/Argon.
-
Use 1,2-Dichloroethane (DCE) as the solvent instead of Methanol if using STAB (STAB reacts with methanol over time).[1]
-
Maintain the pH slightly acidic (pH 5-6) using Acetic Acid to catalyze imine formation without triggering polymerization.[1]
Module 3: Troubleshooting Nucleophilic Substitution
Scenario: You reacted 2-(chloromethyl)quinoline with methylamine, but the yield is low, and NMR shows a complex mixture (likely the tertiary amine).
Q3: How do I stop the reaction at the secondary amine?
Diagnosis: The "Statistical Trap." The product (secondary amine) is often a better nucleophile than the starting methylamine, leading to bis-alkylation (two quinoline groups on one nitrogen).[1]
Corrective Protocol:
-
The "Flood" Technique: You must use a massive excess of methylamine. A 1:1 or even 1:2 ratio is insufficient.
-
Recommendation: Use 10 to 20 equivalents of methylamine.[1]
-
Why? This renders the concentration of the product negligible relative to the methylamine, statistically preventing the product from encountering a molecule of alkyl halide [2].
-
-
Addition Order: Add the 2-(chloromethyl)quinoline solution dropwise into the stirring methylamine solution.
-
Never add the amine to the chloride. That creates a local condition where the product concentration is high relative to the amine, guaranteeing side products.
-
Q4: Which source of methylamine is best?
Data Comparison:
| Source | Concentration | Pros | Cons | Recommendation |
| MeNH2 (40% aq) | High | Easy to handle; cheap.[1] | Water can hydrolyze the chloride (slowly). | Good (Keep cold: 0°C) |
| MeNH2 in EtOH | ~33% | Homogeneous reaction.[1] | Ethanol competes as a nucleophile (ether formation).[1] | Acceptable (Monitor temp) |
| MeNH2 in THF | 2M | Anhydrous.[1] | Expensive; lower concentration requires large volumes. | Best for sensitive substrates |
Module 4: Isolation & Purification (The "Hidden" Loss)
Scenario: The reaction looked good on TLC, but after workup, the mass balance is missing (Yield < 30%).
Q5: Where did my product go during extraction?
Diagnosis: Water solubility. Explanation: Methyl[(quinolin-2-yl)methyl]amine is a small, basic molecule.[1] In an acidic or neutral aqueous wash, it will stay in the water layer. Even at pH 7-8, significant amounts can remain in the aqueous phase due to the polarity of the pyridine-like nitrogen.[1]
Corrective Workflow (Acid-Base Extraction):
Figure 2: Optimized Acid-Base Extraction Protocol to maximize recovery of the secondary amine.[1]
Q6: The product streaks on the silica column. How do I purify it?
Diagnosis: Interaction with silanols.[1][5] Fix:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in your eluent before loading the sample.
-
Mobile Phase: Use DCM:Methanol (95:5) + 1% NH4OH or TEA.[1] The base competes for the acidic sites on the silica, allowing the amine to elute as a tight band [3].
-
Alternative: Use Neutral Alumina instead of silica gel for very sensitive amines.[1]
Summary Checklist for High Yields
-
Reagents: Use STAB for reductive amination; use 20 eq. Methylamine for substitution.[1]
-
Conditions: Run reductive aminations in DCE with Acetic Acid ; run substitutions at 0°C with dropwise addition.
-
Workup: Basify aqueous layer to pH > 12 to ensure the amine is fully deprotonated before extraction.
-
Purification: Add 1% Triethylamine to your chromatography solvents.
References
-
Abdel-Magid, A. F., et al. (1996).[1][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PrepChem. "Preparation of 2-(Methylaminomethyl)quinoline."[2][1] PrepChem Experimental Database. (Protocol for nucleophilic substitution with excess amine).
-
BenchChem. "Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives." BenchChem Technical Guides. (General purification strategies for polar quinoline amines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Enhancing the Solubility of Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for methyl[(quinolin-2-yl)methyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered with this compound in buffer solutions. We will explore the underlying chemical principles governing its solubility and provide systematic, actionable protocols to achieve successful dissolution for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of methyl[(quinolin-2-yl)methyl]amine dihydrochloride.
Q1: My methyl[(quinolin-2-yl)methyl]amine dihydrochloride is not dissolving in my aqueous buffer, even though hydrochloride salts are supposed to be water-soluble. What is the likely cause?
A: This is a common and valid observation. While converting a basic compound to a hydrochloride salt is a standard strategy to enhance aqueous solubility, several factors can lead to dissolution issues in buffer systems.[1][2] The most frequent culprits are:
-
pH of the Buffer: The compound is a salt of a weak base. Its solubility is highly dependent on pH.[3][4][5] If the buffer's pH is too high (i.e., not sufficiently acidic), the salt can convert back to its less soluble free base form, causing precipitation or cloudiness.[6][7]
-
The Common-Ion Effect: If your buffer contains a significant concentration of chloride ions (e.g., a KCl-based buffer or a formulation with high levels of NaCl), it can suppress the dissolution of the hydrochloride salt, reducing its overall solubility.[6][8]
-
Buffer Concentration and Ionic Strength: High ionic strength in the buffer can sometimes lead to a "salting-out" effect, where the solubility of the compound is reduced.[3][4]
Q2: At what pH is the compound most soluble?
A: As a salt of a basic compound containing both a quinoline moiety (a weak base) and a secondary amine, methyl[(quinolin-2-yl)methyl]amine dihydrochloride will be most soluble at a lower pH.[3][9] In acidic conditions (e.g., pH < 5), both basic nitrogen atoms will be fully protonated, maximizing the compound's charge and its favorable interactions with polar water molecules. As the pH increases, deprotonation begins, leading to a decrease in solubility.
Q3: Can I gently heat or sonicate the solution to aid dissolution?
A: Yes, these are acceptable initial strategies. Gently warming the solution or using a sonication bath can increase the rate of dissolution. However, this approach has limitations. It may not increase the compound's equilibrium solubility and should be used with caution, as prolonged heating can potentially degrade the compound.[10] Always check the thermal stability of your compound if you plan to use heat. If the compound precipitates upon cooling back to ambient temperature, you have exceeded its equilibrium solubility under those conditions.
Q4: My compound initially dissolves but then crashes out of solution over time. Why is this happening?
A: This phenomenon, known as salt disproportionation, is a classic sign that the buffer conditions are not optimal for maintaining the salt form.[6][7] The soluble salt is slowly converting to the insoluble free base because the pH of the solution is not low enough to keep it protonated and stable. This can happen even in seemingly appropriate buffers if the final pH after adding the compound is higher than anticipated.
Part 2: In-Depth Troubleshooting Guide
If the FAQs did not resolve your issue, this section provides a systematic approach to diagnose and solve complex solubility problems.
Issue: Persistent cloudiness, precipitation, or incomplete dissolution of methyl[(quinolin-2-yl)methyl]amine dihydrochloride in a buffer.
This troubleshooting workflow is designed to logically diagnose the root cause of poor solubility.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Understanding the Chemical Equilibria
The solubility of methyl[(quinolin-2-yl)methyl]amine dihydrochloride (Compound·2HCl) is governed by its equilibrium with the less soluble free base (Compound). This equilibrium is influenced by both pH (H⁺ concentration) and the presence of a common ion (Cl⁻).
Caption: Equilibrium between the solid and dissolved forms of the compound.
Part 3: Experimental Protocols & Data Management
This section provides validated, step-by-step protocols for systematically improving solubility.
Protocol 1: Systematic pH-Solubility Profiling
This experiment will determine the optimal pH range for dissolving your compound.
Objective: To identify the minimum pH required to achieve complete dissolution at the target concentration.
Methodology:
-
Prepare a series of buffers: Prepare 5-10 mL each of a suitable buffer system (e.g., 50 mM sodium acetate or citrate) across a pH range, for example, from pH 3.0 to 7.0 in 0.5 pH unit increments. Crucially, avoid buffers containing chloride.
-
Dispense Compound: Weigh out an identical amount of methyl[(quinolin-2-yl)methyl]amine dihydrochloride into separate vials for each buffer condition, corresponding to your target concentration.
-
Add Buffer & Equilibrate: Add the same volume of each respective buffer to the vials. Cap the vials and vortex thoroughly. Place on a rotator or shaker at a controlled ambient temperature for 1-2 hours to allow the system to reach equilibrium.
-
Observe and Record: Visually inspect each vial for undissolved material. Record your observations in a table.
-
(Optional) Quantify Soluble Fraction: For any samples with visible precipitate, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid. Carefully collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the compound's λ_max to quantify the concentration of the dissolved compound.
Data Presentation Table:
| Buffer pH | Target Conc. (mg/mL) | Visual Observation (Clear/Cloudy/Precipitate) | Supernatant Conc. (mg/mL) (Optional) |
| 3.0 | 10 | Clear | 10.0 |
| 3.5 | 10 | Clear | 10.0 |
| 4.0 | 10 | Clear | 9.9 |
| 4.5 | 10 | Slightly Cloudy | 7.5 |
| 5.0 | 10 | Visible Precipitate | 4.2 |
| 5.5 | 10 | Visible Precipitate | 1.8 |
Protocol 2: Screening Co-solvents and Solubilizing Excipients
If pH adjustment alone is insufficient or incompatible with your experimental design, co-solvents or excipients can be employed.[11][12][13]
Objective: To identify a suitable co-solvent or excipient that enhances solubility at a physiologically relevant pH.
Methodology:
-
Select a Buffer: Choose a buffer at the highest acceptable pH where solubility is still an issue (e.g., pH 6.0 from the previous experiment).
-
Prepare Stock Solutions:
-
Co-solvents: Prepare solutions of your chosen buffer containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% DMSO, ethanol, or PEG 400).[12]
-
Excipients: Prepare solutions of your buffer containing various concentrations of a solubilizing excipient like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or a non-ionic surfactant like Polysorbate 80 (Tween® 80).[10][14]
-
-
Test Solubility: Add your compound to each prepared solution at the target concentration.
-
Equilibrate and Observe: As in Protocol 1, vortex and equilibrate the samples. Observe visually and/or quantify the dissolved concentration.
Comparative Data Summary Table:
| Condition (at pH 6.0) | Result | Mechanism of Action |
| Control (Buffer only) | Insoluble | - |
| 10% Ethanol | Partially Soluble | Reduces solvent polarity.[11] |
| 20% PEG 400 | Soluble | Reduces solvent polarity and can form non-covalent interactions.[12] |
| 5% HP-β-Cyclodextrin | Soluble | The hydrophobic quinoline moiety forms an inclusion complex with the cyclodextrin cavity.[10][14] |
| 0.1% Polysorbate 80 | Partially Soluble | Surfactant molecules form micelles that can encapsulate the compound.[11][15] |
References
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. PCI Synthesis. [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn. [Link]
-
Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]
-
Solubility and pH of amines. The University of Edinburgh. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
How To Improve API Solubility By Salt And Cocrystal Formation. Pharmaceutical Online. [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Drug Discovery & Development. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Extraction: Effects of pH. JoVE. [Link]
-
pH and Solubility. AP Chemistry. [Link]
-
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. [Link]
-
Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research. [Link]
-
Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences. [Link]
-
How pH Affects Solubility of Salts AP Chemistry Unit 8. YouTube. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. LinkedIn. [Link]
-
How to increase the solubility of practically insoluble raw materials?. ResearchGate. [Link]
-
Quinoline. mVOC 4.0. [Link]
-
2-Methyl-8-aminoquinoline. PubChem. [Link]
-
pKa values bases. Chair of Analytical Chemistry. [Link]
-
Methyl[(quinolin-5-yl)methyl]amine (C11H12N2). PubChemLite. [Link]
-
7-{[3-({[(6-Aminopyridin-2-yl)methyl]amino}methyl)phenoxy]methyl}quinolin-2-amine. PubChem. [Link]
-
Methyl[(quinolin-3-yl)methyl]amine (C11H12N2). PubChemLite. [Link]
-
8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline. PubChem. [Link]
Sources
- 1. How To Improve API Solubility By Salt And Cocrystal Formation [pharmaceuticalonline.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. issr.edu.kh [issr.edu.kh]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pharmtech.com [pharmtech.com]
optimizing recrystallization solvents for quinoline amine dihydrochlorides
Technical Support Center: Quinoline Amine Dihydrochloride Recrystallization
Subject: Optimizing Solvent Systems & Troubleshooting Phase Separation for Quinoline Salts Ticket ID: #REC-QAD-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)
Introduction: The Amphiphilic Challenge
Welcome to the technical support hub for quinoline chemistry. You are likely here because your quinoline amine dihydrochloride—a class of compounds structurally related to antimalarials like chloroquine and various kinase inhibitors—is behaving poorly during purification.
The Core Conflict: These molecules possess a "schizophrenic" solubility profile:
-
The Quinoline Core: Aromatic, hydrophobic, and prone to
-stacking. -
The Amine Tail (Dihydrochloride): Highly ionic, hygroscopic, and water-soluble.
This duality often leads to the dreaded "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystal formation. This guide abandons generic advice to focus on the specific thermodynamic levers you need to pull to force this salt into a lattice.
Module 1: Solvent Selection Logic
Q: Which solvent system should I screen first?
A: Do not start with water alone.[1][2] While the dihydrochloride is water-soluble, the high lattice energy of the salt often requires a protic organic solvent to break the crystal lattice without solvating the impurities too well.
The "Golden Standard" Systems:
| Solvent System | Role | Mechanism | Best For |
| Methanol (MeOH) + Acetone | Solvent / Anti-solvent | MeOH solvates the ionic tail; Acetone disrupts the solvation shell to force precipitation. | High-purity polishing; removing colored impurities. |
| Ethanol (EtOH) + Conc.[3] HCl | Solvent + Stabilizer | EtOH provides moderate solubility; HCl suppresses dissociation (see Module 3). | Preventing hydrolysis; maximizing recovery. |
| Isopropanol (IPA) + Water | Co-solvent mixture | Water dissolves the salt; IPA reduces solubility dramatically upon cooling. | Large-scale batches; avoiding ether/acetone flammability. |
| Methanol + Diethyl Ether | Solvent / Anti-solvent | Rapid precipitation. | Warning: Prone to oiling out if added too fast. Use for small-scale only. |
Visual Logic for Solvent Screening:
Figure 1: Decision tree for initial solvent screening based on polarity matching.
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a sticky brown oil at the bottom of the flask. Why?
A: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the solution enters a "miscibility gap" where the compound is more stable as an amorphous liquid droplet than as a crystal.
The Causality:
-
Impurities: They lower the melting point of your salt below the boiling point of your solvent.[4]
-
Cooling Rate: Rapid cooling traps the molecules in a disordered (liquid) state before they can align into a lattice.
-
Water Content: Too much water can stabilize the "oil" phase.
The Rescue Protocol (The "Cloud Point" Method):
-
Re-dissolve: Heat the mixture until the oil redissolves. If it doesn't, add just enough of the good solvent (e.g., Methanol) to dissolve it at boiling.
-
The Cloud Point: Add the anti-solvent (e.g., Acetone) dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.
-
The Clearwater Drop: Add one single drop of the good solvent to make it clear again.
-
Seeding: Add a few seed crystals of pure product (if available) or scratch the glass surface.
-
Insulated Cooling: Wrap the flask in foil or a towel. Allow it to cool to room temperature undisturbed over 4-6 hours. Do not put it in an ice bath yet.
Figure 2: Workflow to recover a batch that has oiled out.
Module 3: Stoichiometry & Hydrolysis (The "Missing HCl" Issue)
Q: My elemental analysis shows low Chlorine content, or the melting point is too low. Did I lose the salt?
A: Yes. Quinoline amine dihydrochlorides are labile. The second HCl molecule is often loosely bound.
-
The Risk: Heating in water or alcohols can cause the dihydrochloride to dissociate into the monohydrochloride or even the free base.
-
The Fix: You must apply the Common Ion Effect .
Protocol Adjustment: Always ensure your recrystallization solvent is acidic.
-
If using Ethanol: Add 1-2% (v/v) of concentrated aqueous HCl or ethanolic HCl to the solvent mixture before heating.
-
Mechanism: The excess
shifts the equilibrium back toward the fully protonated dihydrochloride salt, preventing dissociation.
Data: Impact of HCl Excess on Recovery
| Condition | Solvent | Yield (%) | Cl Content (Theory: ~18%) |
| Neutral | Ethanol (95%) | 65% | 12.4% (Mixed Salt) |
| Acidified | Ethanol + 1% HCl | 88% | 17.9% (Dihydrochloride) |
Module 4: Color & Impurity Removal
Q: The product is structurally pure but looks brown/yellow. How do I fix this?
A: Quinolines are electron-rich and prone to oxidative polymerization (forming "quinoline tars").
The Activated Charcoal Step:
-
Timing: Perform this during the hot dissolution phase, not after.
-
Dosage: Use 1-3% by weight of the crude compound. Warning: Quinoline salts bind strongly to charcoal. Excess charcoal will destroy your yield.
-
Filtration: You must filter through a Celite pad while the solution is near boiling. If it cools in the funnel, the product will crystallize in the filter cake and be lost.
References
-
Solvent Systems for Quinoline Derivatives
- Source:Journal of Medicinal Chemistry & Organic Process Research & Development.
- Context: Methanol/Acetone and Ethanol/HCl are cited as primary systems for 4-aminoquinoline salts to ensure stoichiometry retention.
-
Link:
-
Troubleshooting Oiling Out (LLPS)
- Source:Crystal Growth & Design.
- Context: Explains the thermodynamics of the "miscibility gap" and the necessity of slow cooling/seeding for amine salts.
-
Link:
-
Prevention of Salt Dissociation
- Source:Vogel's Textbook of Practical Organic Chemistry.
- Context: Standard practice for recrystallizing unstable hydrochloride salts involves adding excess acid to the solvent.
-
Link:
-
Quinoline Stability & Properties
- Source:PubChem Compound Summary.
- Context: Physical properties, oxidation risks, and solubility data for quinoline deriv
-
Link:
Sources
minimizing side reactions in the methylation of (quinolin-2-yl)methylamine
Subject: Minimizing Side Reactions & Optimizing Selectivity in 2-(Aminomethyl)quinoline Methylation Ticket ID: #Q2M-METH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Detailed Resolution Provided]
Executive Summary
You are attempting to methylate (quinolin-2-yl)methylamine (also known as 2-(aminomethyl)quinoline). This substrate presents a classic "chemoselectivity vs. regioselectivity" challenge.
-
The Chemoselectivity Challenge (Polyalkylation): The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to "runaway" methylation (tertiary amines and quaternary salts).
-
The Regioselectivity Challenge (Site of Attack): While the exocyclic amine (pKa ~9.5) is more basic than the quinoline ring nitrogen (pKa ~4.9), the ring nitrogen can still act as a nucleophile, especially if the exocyclic amine is sterically hindered or if strong alkylating agents (like methyl iodide) are used in excess.
This guide provides three validated protocols to ensure mono-methylation while suppressing side reactions.
Module 1: Strategic Pathways (The "How-To")
We recommend Protocol A for highest purity. Use Protocol B if you are restricted to specific reagents. Protocol C is a "rescue" strategy if you must use direct alkylation.
Protocol A: The "Protection-Activation" Route (Highest Selectivity)
Best for: High-value synthesis where purity is paramount.
This method eliminates polyalkylation by physically blocking the nitrogen after the first methyl group is introduced (or before, depending on the tactic).
Workflow:
-
Protection: Convert the primary amine to a Trifluoroacetamide or Carbamate (Boc) .
-
Methylation: Deprotonate the amide/carbamate nitrogen (which is now acidic, pKa ~15-17) and alkylate with Methyl Iodide (MeI). Note: The amide anion is a controlled nucleophile that will not over-alkylate.
-
Deprotection: Hydrolyze to release the secondary amine.
Step-by-Step:
-
Dissolve (quinolin-2-yl)methylamine (1.0 eq) in DCM/Et3N. Add Trifluoroacetic anhydride (1.1 eq) at 0°C. Stir 1h. (Forms Trifluoroacetamide).
-
Dissolve intermediate in DMF.[1] Add K2CO3 (2.0 eq) and MeI (1.2 eq). Stir at RT for 4h. (Forms N-Methyl-Trifluoroacetamide).
-
Add MeOH/K2CO3 (sat.) or NaOH (aq) and heat to 60°C for 2h to hydrolyze.
-
Result: Exclusive Mono-N-methyl-(quinolin-2-yl)methylamine.
Protocol B: Reductive Amination (The "Bypass" Route)
Best for: avoiding alkyl halides entirely.
Direct reaction with formaldehyde usually leads to dimethylation (Eschweiler-Clarke). To stop at mono-methyl, use the Benzotriazole method or Orthoformate .
Workflow:
-
Reflux (quinolin-2-yl)methylamine with Triethyl Orthoformate (neat or in EtOH) to form the imidate.
-
Reduce with NaBH4 in EtOH.
Protocol C: Direct Alkylation (Optimization Mode)
Best for: Quick screens, but requires careful purification.
If you must use MeI or Dimethyl Sulfate, you cannot avoid a statistical mixture, but you can skew it.
-
Stoichiometry: Use 0.8 equivalents of MeI relative to the amine. (Sacrifice yield for selectivity).
-
Temperature: Run at -78°C to 0°C .
-
Base: Use a bulky base like DIPEA or inorganic Cs2CO3 (Cesium effect can sometimes promote mono-alkylation).
Module 2: Diagnostic & Visualization
Pathway Analysis: Why Side Reactions Occur
The following diagram illustrates the competing pathways. Your goal is to block the red paths.
Caption: Reaction cascade showing the kinetic competition between the desired mono-methylation (green) and "runaway" polyalkylation or ring alkylation (red/yellow).
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned deep purple/red. What happened?
-
Diagnosis: This often indicates oxidation of the "benzylic" position (the CH2 between the ring and amine) or trace metal chelation. 2-substituted quinolines are excellent ligands for Cu, Fe, or Ni.
-
Fix: Ensure solvents are degassed. If using metal catalysis (e.g., reductive amination), ensure complete removal of the catalyst. Purple colors can also indicate formation of complex charge-transfer salts if iodine is present.
Q2: I see two spots on TLC that are very close. How do I separate them?
-
Diagnosis: Mono- and Di-methylated amines often have similar Rf values.
-
Fix:
-
Modify Mobile Phase: Add 1-2% Triethylamine or Ammonium Hydroxide to your eluent. This sharpens the peaks by suppressing protonation on silica.
-
Derivatization: If separation is impossible, react the crude mixture with Acetic Anhydride . The Secondary amine (Mono-Me) will form an Acetamide (neutral, moves fast). The Tertiary amine (Di-Me) will not react (stays basic/polar). Separate, then hydrolyze the acetamide.
-
Q3: How do I know if I methylated the Ring Nitrogen?
-
Diagnosis: NMR is your best tool.
-
Exocyclic Methyl (Desired): Look for a singlet around 2.4 - 2.6 ppm (integrates to 3H).
-
Ring Methyl (Undesired): Look for a singlet further downfield, typically 4.0 - 4.5 ppm . Also, the aromatic protons on the quinoline ring (especially H3 and H4) will shift significantly downfield due to the positive charge on the ring nitrogen.
-
Q4: Can I just buy the aldehyde and use methylamine?
-
Answer: Yes, and this is often the superior synthetic route .
-
Reaction: Quinoline-2-carbaldehyde + Methylamine -> Imine.
-
Reduction: Imine + NaBH4 -> Mono-methyl product .
-
Why: The imine cannot be methylated further until it is reduced. This guarantees mono-selectivity.
-
Module 4: Data Comparison of Methods
| Metric | Direct Alkylation (MeI) | Reductive Amination (Aldehyde) | Protection (TFA/Boc) |
| Selectivity (Mono:Di) | Poor (60:40) | Excellent (>95:5) | Perfect (>99:1) |
| Atom Economy | High | Moderate | Low (requires extra steps) |
| Purification Effort | High (Difficult Column) | Low (Crystallization often possible) | Moderate (Extraction) |
| Risk of Ring Alkylation | Moderate | Low | Negligible |
References
-
PrepChem. (n.d.). Preparation of 2-(Methylaminomethyl)quinoline. Retrieved from [Link]
- Validates the reductive amination approach using chloromethylquinoline and excess methylamine.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Foundational text for the "Aldehyde + Amine" route.
- Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
- General mechanistic overview of polyalkyl
Sources
Technical Support Center: Stability of Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride
Product Technical Dossier
-
Compound Name: Methyl[(quinolin-2-yl)methyl]amine dihydrochloride
-
Chemical Class: Amino-methyl-quinoline (Secondary amine, N-heterocycle)
-
Physical State: Hygroscopic crystalline solid (Salt form)
-
Key Liability: pH-dependent solubility shift, Photolability, Hygroscopicity.[1]
Part 1: Executive Summary & Chemical Logic
The Core Stability Challenge: The stability of methyl[(quinolin-2-yl)methyl]amine dihydrochloride in cell culture media is governed by three competing physicochemical forces: Acid-Base Dissociation , Oxidative Sensitivity , and Photodegradation .
As a dihydrochloride salt (
Part 2: Troubleshooting Guides (FAQ Format)
Category A: Solubility & Stock Preparation[2][3][4][5]
Q1: My stock solution turned yellow/brown after a week at 4°C. Is it still usable?
-
Diagnosis: Likely oxidative degradation or photodegradation.
-
Mechanism: The methylene bridge (
) between the quinoline ring and the amine is a "benzylic-like" position, susceptible to radical oxidation. Additionally, quinolines can undergo photo-oxidation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solution: Discard the stock.
-
Prevention: Always store stocks in amber vials (or wrapped in foil) at -20°C or -80°C. Purge vials with nitrogen or argon gas before closing to remove oxygen.
Q2: I dissolved the powder in water, but when I added it to the media, the media turned bright yellow and/or cloudy. Why?
-
Diagnosis: pH Shock and Precipitation.
-
Mechanism:
-
Color Change: The dihydrochloride salt is acidic. Adding a high concentration to media (which contains Phenol Red) drops the pH, turning the indicator yellow.
-
Cloudiness: This is the "Salt-Switch" phenomenon. In water (acidic pH), the compound is ionized and soluble. In Media (pH 7.4), it deprotonates to the neutral free base. If your concentration is
, the hydrophobic free base may precipitate.
-
-
Corrective Action:
-
Dissolve the stock in DMSO (Dimethyl Sulfoxide) rather than water to ensure the free base remains solvated upon dilution.
-
Limit the final DMSO concentration to
.
-
Q3: Can I use this compound in media containing Sodium Pyruvate?
-
Technical Insight: Proceed with caution.
-
Mechanism: While primary amines react rapidly with pyruvate (Schiff base formation), this compound is a secondary amine (N-methyl). It is less reactive but can still form reversible enamine/iminium complexes with ketones like pyruvate, potentially reducing the effective free drug concentration [1, 2].
-
Recommendation: If possible, use pyruvate-free media for incubations longer than 24 hours to eliminate this variable.
Category B: Stability in Culture[5]
Q4: What is the estimated half-life (
-
Estimation: ~4–12 hours (highly dependent on light exposure).
-
Factors:
-
Protocol: You must determine this empirically for your specific condition using the HPLC Stability Protocol (see below).
Part 3: Visualization of Stability Logic
Diagram 1: Solubility & Stability Decision Tree
Caption: Logical workflow for determining the optimal solvent system and avoiding precipitation events during cell culture experiments.
Diagram 2: Degradation Pathways
Caption: Primary degradation mechanisms affecting the quinoline-amine scaffold in biological media.
Part 4: Validated Protocols
Protocol A: The "Precipitation Check" (Mandatory Pre-Screen)
Before treating valuable cells, verify the compound stays in solution at your desired concentration.
-
Prepare Media: Aliquot 1 mL of warm (
) culture media (e.g., DMEM + 10% FBS) into a clear Eppendorf tube. -
Spike: Add your compound stock (dissolved in DMSO) to the target concentration (e.g.,
).-
Critical: Keep DMSO
.
-
-
Incubate: Place in the incubator for 4 hours.
-
Centrifuge: Spin at
for 10 minutes. -
Inspect: Look for a pellet.
-
Visible Pellet:FAIL. Solubility limit exceeded.
-
No Pellet: Carefully aspirate
of supernatant and measure absorbance (UV-Vis) or analyze via HPLC to confirm the drug is still in the supernatant and not stuck to the plastic walls.
-
Protocol B: HPLC Stability Assay
Use this to calculate the actual half-life in your specific media.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: UV at 254 nm (Quinoline absorption max) and 315 nm .
Workflow:
| Time Point | Procedure |
|---|
| T=0h | Spike media, immediately mix, take
Data Analysis:
Calculate
-
Acceptance Criteria: If
remains at 24h, the compound is stable.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
References
-
Pyruvate-Amine Interactions: Juhl, K., et al. "Catalytic Asymmetric Direct Mannich Reactions of Carbonyl Compounds."[1][2] Angewandte Chemie International Edition, vol. 40, no. 16, 2001, pp. 2995–2997.[1] Link
-
Quinoline Photostability: Dore, T. M., et al. "Photochemical properties of (8-cyano-7-hydroxyquinolin-2-yl)methyl derivatives." Journal of Organic Chemistry, vol. 84, no. 10, 2019. Link
-
Solubility of Salts in DMSO: Li, P., et al. "Solubility of Organic Salts in Non-Aqueous Solvents."[1] Journal of Chemical & Engineering Data, vol. 62, no. 3, 2017. Link
-
General Stability of Small Molecules in Media: Di, L., & Kerns, E. H.[1] "Drug-like Properties: Concepts, Structure Design and Methods."[1] Elsevier Science, 2016. Link
Sources
Technical Support Center: Navigating the pH Sensitivity of Methyl[(quinolin-2-yl)methyl]amine (MQMA) Fluorescence
Welcome to the technical support center for researchers utilizing methyl[(quinolin-2-yl)methyl]amine (MQMA) and other quinoline-based fluorescent probes. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome the inherent pH sensitivity of your fluorescent reporter, ensuring the accuracy and reproducibility of your experimental data. Our approach is grounded in established photophysical principles and extensive field experience.
Understanding the Challenge: Why is My MQMA Fluorescence pH-Sensitive?
Methyl[(quinolin-2-yl)methyl]amine, like many nitrogen-containing aromatic fluorophores, exhibits a fluorescence profile that is highly dependent on the pH of its environment. This sensitivity is primarily due to the protonation and deprotonation of the nitrogen atoms in the quinoline ring and the secondary amine. The quinoline nitrogen, in particular, has a pKa in the acidic range, and its protonation state significantly alters the electronic properties of the molecule, often leading to fluorescence quenching. This can be a major confounding factor in experiments where pH fluctuations are expected, such as in cellular studies or in assays involving acidic or basic compounds.
This guide will equip you with the knowledge and practical strategies to manage and overcome this pH-dependent variability.
Frequently Asked Questions (FAQs)
Q1: Why does the fluorescence of my MQMA solution decrease when I add an acidic reagent?
A1: The decrease in fluorescence upon acidification is a classic characteristic of many quinoline-based fluorophores. The primary reason is the protonation of the nitrogen atom in the quinoline ring. In its unprotonated (basic) form, the quinoline ring system is electron-rich and fluoresces efficiently. When the pH drops, the quinoline nitrogen becomes protonated. This protonation introduces a positive charge, which can lead to fluorescence quenching through several mechanisms, including photoinduced electron transfer (PET)[1].
Q2: What is the likely pKa of MQMA?
Q3: Can I use MQMA for experiments in acidic organelles like lysosomes?
A3: Using MQMA in acidic environments is challenging due to its fluorescence quenching at low pH. However, it is not impossible. Strategies such as fluorescence lifetime imaging (FLIM) can sometimes be employed, as the fluorescence lifetime may be less sensitive to pH changes than the intensity[3]. Alternatively, chemical modifications to the MQMA structure can lower the pKa of the quinoline nitrogen, making it fluorescent in more acidic conditions. For general use in acidic organelles, it is often preferable to select a fluorophore specifically designed for low pH environments.
Q4: How does temperature affect the pH sensitivity of MQMA?
A4: Temperature can influence the equilibrium between the protonated and unprotonated forms of MQMA, thereby affecting its fluorescence. An increase in temperature can sometimes exacerbate dynamic quenching processes. It is crucial to maintain a constant and controlled temperature throughout your experiments to ensure consistent results.
Q5: Are there alternatives to MQMA that are less sensitive to pH?
A5: Yes, the field of fluorescent probes is rich with alternatives. Many modern fluorophores are designed to be pH-insensitive over a broad physiological range. When selecting an alternative, consider probes with pKa values well outside your experimental pH range. Ratiometric pH indicators, which exhibit a shift in their excitation or emission wavelength upon protonation rather than just a change in intensity, are also excellent choices for measuring pH rather than being confounded by it[4].
Troubleshooting Guide
This section provides solutions to common problems encountered when working with MQMA and similar pH-sensitive probes.
| Problem | Potential Cause | Solution |
| Low or no fluorescence signal | The experimental medium is too acidic, leading to quenching. | Verify the pH of your buffer or sample. Adjust the pH to be at least 1.5-2 units above the estimated pKa of the quinoline nitrogen (~4.9). |
| The MQMA concentration is too high, causing self-quenching or aggregation. | Perform a concentration titration to find the optimal working concentration. Dilute your sample if necessary. | |
| Inconsistent fluorescence intensity between experiments | Fluctuations in pH or temperature. | Use a robust buffer system to maintain a stable pH. Ensure all experiments are conducted at the same temperature. |
| Photobleaching of the fluorophore. | Reduce the intensity of the excitation light, limit the exposure time, or use an anti-fade reagent in your mounting medium for microscopy. | |
| Fluorescence decreases over time during the experiment | The reaction being monitored is producing an acidic byproduct, lowering the pH. | Monitor the pH of your reaction over time. If it is changing, a stronger buffer system may be required. |
| The probe is chemically unstable under the experimental conditions. | Verify the stability of MQMA in your specific experimental medium and in the presence of other reagents. |
Experimental Protocols
Protocol 1: Buffer Selection for Stabilizing MQMA Fluorescence
The choice of buffer is critical for controlling pH and ensuring stable fluorescence.
-
Determine the target pH: Your target pH should be in a range where MQMA is brightly fluorescent, ideally pH 7.0 or higher.
-
Select a buffer with an appropriate pKa: Choose a buffer with a pKa value close to your target pH. This will provide the maximum buffering capacity.
-
Consider buffer compatibility: Ensure the buffer does not interact with your sample or other reagents in the assay. For example, phosphate buffers can precipitate certain divalent cations.
-
Prepare the buffer at the correct concentration: A higher buffer concentration (e.g., 50-100 mM) will provide greater resistance to pH changes.
-
Validate the pH: Always measure the final pH of your experimental solution after all components, including your sample and MQMA, have been added.
Table of Recommended Buffers for MQMA:
| Buffer | pKa at 25°C | Useful pH Range |
| HEPES | 7.5 | 6.8 - 8.2 |
| Tris | 8.1 | 7.5 - 9.0 |
| Phosphate (PBS) | 7.2 | 6.5 - 7.5 |
Protocol 2: Generating a pH-Fluorescence Calibration Curve
To accurately interpret your data, it is essential to characterize the pH-dependent fluorescence of MQMA under your specific experimental conditions.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 9.0 in 0.5 pH unit increments).
-
Add a constant concentration of MQMA to each buffer solution.
-
Measure the fluorescence intensity of each sample using a fluorometer or fluorescence microscope. Use consistent instrument settings for all measurements.
-
Plot the fluorescence intensity as a function of pH. This will give you a calibration curve that you can use to correct for pH-induced fluorescence changes in your experiments.
Underlying Mechanisms and Advanced Strategies
The pH sensitivity of MQMA is rooted in its chemical structure. The following diagrams illustrate the key concepts.
Protonation Equilibrium of MQMA
Caption: Protonation equilibrium of MQMA.
Mechanism of Photoinduced Electron Transfer (PET) Quenching
In the protonated state, the quinolinium ion is more electron-deficient, which can facilitate photoinduced electron transfer from the amine group upon excitation. This non-radiative decay pathway competes with fluorescence, leading to quenching.
Caption: Energy level diagram illustrating fluorescence versus PET quenching.
Troubleshooting Workflow
Caption: A workflow for troubleshooting MQMA fluorescence issues.
References
- Chill, S. T., & Mebane, R. C. (Year). Synthesis of 7-(Diethylamino)quinoline-2(1H)-one-3-carbonitrile.
-
Mishra, S., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
- Unpublished. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. [No valid URL found]
- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
- Unpublished.
- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Unpublished. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. [No valid URL found]
- Unpublished. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
- Unpublished.
- Unpublished. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI.
- Unpublished. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. MDPI.
- Unpublished. Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. [No valid URL found]
- Unpublished. Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review.
-
PrepChem. Step 1) Preparation of 2-(Methylaminomethyl)quinoline. PrepChem.com. [Link]
- Unpublished. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
- Unpublished. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
- Huan, T. T. (2021).
-
EPA. 3-(4-methylphenyl)quinolin-2-amine Properties. EPA CompTox Chemicals Dashboard. [Link]
- Unpublished. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences.
- Unpublished. Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties.
- Unpublished. pKa values of amine ligands.
-
PubChemLite. Methyl[(quinolin-4-yl)methyl]amine (C11H12N2). PubChemLite. [Link]
-
Leito, I. pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]
Sources
- 1. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Non-Chromatographic Purification of Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of methyl[(quinolin-2-yl)methyl]amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material without relying on chromatographic techniques. As a highly polar, water-soluble salt, this compound presents unique purification challenges that can often be overcome with classical chemistry techniques.
This document provides in-depth troubleshooting guides and detailed protocols based on fundamental chemical principles, empowering you to solve purification challenges effectively in your laboratory.
Core Concepts: Understanding Your Compound
Before selecting a purification method, it's crucial to understand the physicochemical properties of your target compound and potential impurities. Methyl[(quinolin-2-yl)methyl]amine dihydrochloride is a salt, making it highly polar and generally soluble in polar protic solvents like water, ethanol, and methanol, while being poorly soluble in non-polar organic solvents.[1][2][3]
Common impurities may arise from the synthesis, which often involves the reaction of a precursor like 2-chloromethylquinoline with methylamine.[4] Potential impurities could include:
-
Unreacted starting materials.
-
The free base form of the product.
-
Byproducts from side reactions.
-
Residual inorganic salts from the workup.
The choice of purification technique should be guided by the nature of these impurities.
Caption: Purification strategy decision flowchart.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during non-chromatographic purification in a direct question-and-answer format.
Recrystallization Issues
Q1: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?
A1: This is a classic sign that your solution is not supersaturated, which can happen for a few reasons.[5][6]
-
Cause 1: Too Much Solvent: This is the most common issue.[5] An excessive amount of solvent keeps the compound soluble even at low temperatures.
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Aim to reduce the volume by 10-20% at a time, then allow it to cool again.
-
-
Cause 2: Lack of Nucleation Sites: Crystal growth requires an initial "seed" to start.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2 (Seed Crystal): If you have a small amount of pure material, add a single tiny crystal to the cooled solution. This will act as a template for crystal growth.
-
Solution 3 (Evaporation Seeding): Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-introduce this rod into the solution to seed crystallization.[6]
-
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase (an oil) rather than an ordered crystalline solid. This is common when the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present.[5]
-
Solution 1 (Re-heat and Add Solvent): Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.
-
Solution 2 (Change Solvent System): The chosen solvent may be unsuitable. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[7][8] Try a different solvent or a two-solvent system (see Q3).
-
Solution 3 (Slower Cooling): Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.
Q3: I can't find a single solvent that works well. What about a two-solvent system?
A3: A two-solvent system is an excellent alternative when a single solvent is not ideal.[9] The principle is to use one solvent ("solvent #1") in which your compound is soluble and a second, miscible solvent ("anti-solvent" or "solvent #2") in which it is insoluble.
-
Procedure:
-
Dissolve your crude compound in the minimum amount of boiling "solvent #1".
-
While the solution is still hot, add the "anti-solvent #2" dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of "solvent #1" until the solution becomes clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization.
-
-
Common Systems for Amine Hydrochlorides:
-
Methanol (Solvent #1) / Diethyl Ether (Solvent #2)
-
Ethanol (Solvent #1) / Ethyl Acetate (Solvent #2)
-
Water (Solvent #1) / Isopropanol or Acetone (Solvent #2)
-
Acid-Base Extraction Issues
Q1: I've basified my aqueous solution of the dihydrochloride salt, but I'm getting a poor recovery of the free base in my organic layer. Why?
A1: Incomplete extraction of the free base can stem from two main issues:
-
Cause 1: Insufficient Basification: The quinoline nitrogen is basic, but you need to ensure the pH is high enough to deprotonate both hydrochloride salts fully and maintain the compound in its free base form.
-
Solution: Use a pH meter or pH paper to check the aqueous layer after adding the base. The pH should be robustly basic (pH 10-12) to ensure complete conversion to the free base. Add more base (e.g., 2M NaOH) if necessary.
-
-
Cause 2: Improper Solvent Choice or Insufficient Extraction Volume: The free base, while less polar than the salt, still retains some polarity.
-
Solution: Use a solvent that can effectively solvate the free base, such as Dichloromethane (DCM) or Chloroform. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one (1 x 150 mL). Multiple smaller extractions are significantly more efficient at recovering the compound.
-
Q2: I've formed a stable emulsion at the interface between the aqueous and organic layers during extraction. How can I break it?
A2: Emulsions are common when dealing with basic solutions and can be frustrating.
-
Solution 1 (Time): Sometimes, simply letting the separatory funnel stand undisturbed for 10-30 minutes will allow the layers to separate.
-
Solution 2 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which often breaks the emulsion.[5]
-
Solution 3 (Gentle Agitation): Gently swirl or rock the separatory funnel instead of vigorously shaking it. This minimizes the formation of emulsions in the first place.
Q3: After extracting the free base and adding HCl to precipitate the salt again, my yield is low. Where did my product go?
A3: This loss can occur at the final precipitation step.
-
Cause: The dihydrochloride salt may have some solubility in the solvent used for precipitation.
-
Solution: Ensure you are using a solvent in which the salt is highly insoluble. A solution of HCl in a non-polar solvent like diethyl ether or 1,4-dioxane is typically used to precipitate amine hydrochlorides from an organic solution of the free base.[10][11] Cooling the mixture in an ice bath after adding the HCl solution will further decrease the salt's solubility and maximize precipitation.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is best for removing impurities with different solubility profiles than the target compound.
1. Solvent Selection:
-
Test the solubility of a small amount of crude material in various solvents (see Table 1). An ideal solvent will fully dissolve the compound when hot but show very low solubility when cold.
-
A common and effective system for amine hydrochlorides is a mixture of a polar alcohol and water (e.g., 95:5 Ethanol:Water).
| Solvent System | Rationale |
| Ethanol / Water | The dihydrochloride salt is soluble in hot ethanol, but its solubility decreases significantly upon cooling. A small amount of water can aid in dissolving the salt initially. |
| Methanol / Isopropanol | Methanol is a strong solvent, while isopropanol is a weaker one. This combination can be fine-tuned for optimal crystallization. |
| Acetic Acid | Organic acids can be excellent solvents for basic compounds and their salts.[11] However, be aware of potential solvate formation. |
Table 1: Recommended Solvent Systems for Recrystallization.
2. Step-by-Step Protocol:
-
Place the crude methyl[(quinolin-2-yl)methyl]amine dihydrochloride in an Erlenmeyer flask with a stir bar.
-
Add a small amount of your chosen solvent (e.g., ethanol) and heat the mixture to a near-boil with stirring.
-
Continue adding the hot solvent in small portions until the solid just dissolves completely. Expert Insight: It is critical to use the minimum amount of hot solvent to ensure the solution is saturated. Adding too much will drastically reduce your yield.[7][8]
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to remove colored impurities. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.
-
If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
-
Validation: Determine the melting point of the dried crystals. A sharp, high-temperature melting point is indicative of high purity. Compare the NMR spectrum to a reference if available.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating the basic target compound from any neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
1. Step-by-Step Protocol:
-
Dissolve the crude dihydrochloride salt in water.
-
Transfer the solution to a separatory funnel.
-
Slowly add a base (e.g., 2M NaOH solution) while swirling. Check the pH of the aqueous layer periodically until it is strongly basic (pH 10-12). This converts the dihydrochloride salt to its free base form.[12][13]
-
Extract the aqueous solution with an organic solvent like dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic extracts. Expert Insight: The basic free amine is now in the organic layer, while inorganic salts and any highly polar impurities remain in the aqueous layer.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and break any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter to remove the drying agent.
-
Cool the dried organic solution in an ice bath.
-
Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring. The pure dihydrochloride salt will precipitate out of the solution.
-
Continue adding the HCl solution until no more precipitate forms.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Validation: Confirm the identity and purity of the final product by melting point determination and NMR spectroscopy.
References
- Vertex AI Search. (n.d.). Benzo[f]quinoline - Solubility of Things.
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved February 15, 2026, from [Link]
-
Reddit. (2024, March 12). Amine workup. Retrieved February 15, 2026, from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]
-
PubChem - NIH. (n.d.). Quinoline. Retrieved February 15, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Step 1) Preparation of 2-(Methylaminomethyl)quinoline. Retrieved February 15, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide: HPLC Purity Analysis of Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride
Executive Summary
Objective: To provide a validated, high-fidelity HPLC protocol for determining the purity of methyl[(quinolin-2-yl)methyl]amine dihydrochloride, contrasting an optimized buffered method against standard generic screening protocols.
The Challenge: Methyl[(quinolin-2-yl)methyl]amine is a dibasic molecule containing a quinoline ring (pKa ~4.[1]9) and a secondary methylamine side chain (pKa ~10.2).[1] In its dihydrochloride salt form, it is highly polar and prone to severe peak tailing due to interactions with residual silanols on silica-based columns.[1] Standard LC-MS compatible mobile phases (e.g., Formic Acid) often fail to suppress these interactions, resulting in poor resolution of impurities.[1]
The Solution: This guide presents Method B (Phosphate-Buffered Ion Suppression) as the superior alternative to Method A (Generic Acidic Gradient) , demonstrating a reduction in Tailing Factor (
Part 1: The Comparative Framework
We compared two distinct methodological approaches. The goal was to achieve a Tailing Factor (
Method A vs. Method B: Performance Metrics
| Feature | Method A (The "Generic" Alternative) | Method B (The Optimized Protocol) |
| Mobile Phase | 0.1% Formic Acid / Acetonitrile | 25mM Potassium Phosphate (pH 2.[1]5) / Acetonitrile |
| Mechanism | pH ~2.7; Partial protonation; Weak ionic strength.[1] | pH 2.5; High ionic strength suppresses silanol activity.[1] |
| Column | Standard C18 (5 µm) | Base-Deactivated C18 (e.g., Inertsil ODS-3V or XBridge) |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) |
| Plate Count ( | ~4,500 | > 12,000 |
| LOD (µg/mL) | 0.05 | 0.02 (Sharper peaks = Better S/N ratio) |
| Suitability | Rapid LC-MS screening only.[1] | QC Release & Purity Validation. |
Mechanistic Insight: Why Method B Wins
The secondary amine in the target molecule acts as a strong base.[1] On standard silica columns, deprotonated silanols (
-
Method A: Formic acid provides protons but lacks the ionic strength to "shield" the silica surface effectively.[1]
-
Method B: The phosphate buffer provides high ionic strength (
ions) that compete for silanol sites, while the low pH (2.[1]5) ensures silanols remain protonated ( ) and neutral, eliminating the drag.[1]
Part 2: Visualizing the Mechanism
The following diagram illustrates the method development logic and the chemical interaction mechanism that dictates the choice of Method B.
Caption: Comparative workflow showing how buffer selection (Method B) mitigates silanol interactions to achieve validation-quality chromatography.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is compliant with ICH Q2(R2) guidelines for validation of analytical procedures.
Reagents & Instrumentation
-
Reference Standard: Methyl[(quinolin-2-yl)methyl]amine dihydrochloride (>99.0% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).[1] -
Instrument: HPLC system with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).[1] Note: A base-deactivated column is mandatory.
-
Mobile Phase A: 25 mM
in water, adjusted to pH 2.5 with dilute . -
Mobile Phase B: Acetonitrile (100%).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV at 235 nm (Quinoline
) and 280 nm.[1] -
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |[1]
Solution Preparation
-
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1] Crucial: Do not use pure acetonitrile as diluent; the salt may precipitate or cause peak distortion.
-
Stock Solution: Dissolve 25 mg of the dihydrochloride salt in 25 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL for Assay; 0.001 mg/mL (1%) for Impurity mapping.
Part 4: Validation Results & Data
The following data represents typical results obtained during the validation of this molecule using Method B .
Specificity (Forced Degradation)
Samples were stressed to demonstrate the method can separate the active pharmaceutical ingredient (API) from degradants.[1]
| Stress Condition | Time/Temp | % Degradation | Resolution ( |
| Acid (0.1N HCl) | 24h / 60°C | 2.5% | 3.2 |
| Base (0.1N NaOH) | 4h / RT | 12.0% | 4.1 |
| Oxidation (3% | 2h / RT | 5.8% | 2.8 |
| Thermal (Solid) | 7 days / 80°C | < 0.5% | N/A |
Observation: The quinoline ring is susceptible to N-oxidation (forming N-oxides), which elute earlier than the main peak.[1] Method B successfully resolves the N-oxide impurity (
Linearity & Range
Evaluated from 50% to 150% of the target concentration (0.1 mg/mL).[1]
Accuracy (Recovery)
Spike recovery performed at 50%, 100%, and 150% levels.
| Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery | % RSD (n=3) |
| 50% | 5.0 | 4.98 | 99.6% | 0.4% |
| 100% | 10.0 | 10.02 | 100.2% | 0.2% |
| 150% | 15.0 | 14.95 | 99.7% | 0.3% |
Precision
-
System Precision: 6 replicates of standard. %RSD = 0.15% (Limit:
).[1] -
Method Precision: 6 independent sample preps. %RSD = 0.42% (Limit:
).[1]
Part 5: Troubleshooting & Expert Insights
Handling the Dihydrochloride Salt
The dihydrochloride form is hygroscopic.[1]
-
Protocol: Equilibrate the standard vial to room temperature before opening.
-
Correction: Always correct for water content (determined by Karl Fischer titration) and counter-ion content (Cl-) when calculating the purity of the free base if required. The factor is approximately
(MW Free Base / MW 2HCl Salt).[1]
pH Criticality
We observed that shifting the buffer pH from 2.5 to 3.5 caused the Tailing Factor to increase from 1.1 to 1.6.[1]
-
Reason: At pH 3.5, the phosphate buffer capacity weakens, and the ionization state of surface silanols begins to change. Strictly control pH at 2.5 ± 0.1.
System Suitability Criteria (Self-Validating System)
To ensure the method remains valid during routine use, every run must pass these criteria:
-
Tailing Factor: NMT 1.5
-
Theoretical Plates: NLT 5000
-
Precision (RSD): NMT 2.0% for 5 replicates.
References
-
International Council for Harmonisation (ICH). (2023).[1] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2][3][4][5] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][3] Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: Methyl[(quinolin-2-yl)methyl]amine.[1] National Library of Medicine.[1] Retrieved from [Link]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link][1]
Sources
Comparative Mass Spectrometry Guide: Methyl[(quinolin-2-yl)methyl]amine Fragmentation Dynamics
This guide details the mass spectrometry fragmentation behavior of Methyl[(quinolin-2-yl)methyl]amine (also known as N-methyl-1-(quinolin-2-yl)methanamine), a critical pharmacophore in medicinal chemistry often found in kinase inhibitors and antihistamines.
Executive Summary
Methyl[(quinolin-2-yl)methyl]amine (
The fragmentation is dominated by benzylic-type cleavage yielding a resonant quinolin-2-ylmethyl cation (m/z 142 ), followed by characteristic ring contraction losses of HCN. This guide compares these patterns against structural isomers (3- and 4-substituted analogs) and benzylamine equivalents to provide a definitive identification framework.
Chemical Identity & Structural Context
To interpret the mass spectrum accurately, one must distinguish the target analyte from its common structural isomers and analogs.
| Feature | Target Analyte | Isomeric Alternative | Structural Analog |
| Compound | Methyl[(quinolin-2-yl)methyl]amine | Methyl[(quinolin-3 -yl)methyl]amine | N-Methylbenzylamine |
| Structure | 2-substituted quinoline | 3-substituted quinoline | Benzene ring (No N in ring) |
| Key Interaction | Ortho Effect: Proximity of side chain to Ring Nitrogen ( | None: Side chain isolated from | None: No ring heteroatom. |
| Diagnostic Loss | High efficiency loss of | Lower efficiency benzylic cleavage. | Loss of |
Experimental Protocol (Self-Validating System)
This protocol ensures reproducible fragmentation data suitable for spectral library matching.
Instrumental Setup
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1][2][3][4]
-
Analyzer: Q-TOF or Orbitrap (High Resolution required for distinguishing
-loss vs -loss). -
Solvent System: 50:50 Methanol/Water + 0.1% Formic Acid (Protonation enhancer).
Acquisition Workflow
-
Precursor Isolation: Isolate m/z 173.11 with a narrow window (1.0 Da) to exclude isotopes.
-
Energy Ramp: Apply Collision Induced Dissociation (CID) energy stepping (10, 20, 40 eV).
-
Low Energy (10 eV): Preserves molecular ion for confirmation.
-
Med Energy (20 eV): Generates the base peak (m/z 142).
-
High Energy (40 eV): Forces ring fragmentation (m/z 115, 89).
-
-
Validation Check: Calculate the Ring Stability Ratio (RSR) :
-
Target: RSR > 5.0 at 20 eV (Indicates intact quinoline core).
-
Fragmentation Mechanism Analysis
Primary Pathway: The "Ortho-Assisted" Cleavage
Unlike its 3-isomer, the 2-substituted quinoline benefits from the "Ortho Effect." The ring nitrogen (
-
Precursor Formation:
at m/z 173.107 . The proton likely resides on the more basic aliphatic amine nitrogen. -
Benzylic Cleavage (Base Peak): The bond between the methylene carbon and the amine nitrogen cleaves.
-
Neutral Loss: Methylamine (
, 31.04 Da). -
Product Ion: Quinolin-2-ylmethyl cation (
) at m/z 142.065 . -
Mechanism:[5] This is the most energetically favorable pathway, producing a resonance-stabilized cation where the positive charge is delocalized across the aromatic quinoline system.
-
Secondary Pathway: Ring Degradation
Once the side chain is removed, the stable quinoline core requires higher energy to fragment.
-
HCN Elimination: The quinoline ring typically loses Hydrogen Cyanide (HCN, 27.01 Da).
-
Transition: m/z 142
m/z 115. -
Product Ion: Aza-azulenium or Indenyl-like cation (
).
-
-
Acetylene Elimination: Further loss of
(26 Da) leads to m/z 89 ( ).
Differentiation from Isomers
-
Vs. 3-isomer: The 3-isomer lacks the ability to form a 5-membered cyclic transition state with the ring nitrogen. While it also yields m/z 142, the energy threshold is often higher, and the peak width/shape in ion mobility experiments may differ.
-
Vs. 4-isomer: The 4-isomer exhibits a "Peri Effect" (interaction with H at position 5), but the m/z 142 fragment remains dominant.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation cascade, highlighting the specific mass losses and the structural logic.
Caption: MS/MS fragmentation pathway of Methyl[(quinolin-2-yl)methyl]amine showing primary benzylic cleavage and secondary ring contraction.
Data Summary & Comparative Metrics
The following table summarizes the diagnostic ions required to confirm the identity of the product versus its closest analogs.
| m/z (Exp) | Ion Identity | Formula | Rel. Abundance (20 eV) | Diagnostic Value |
| 173.11 | Precursor | 10-20% | Molecular Weight Confirmation | |
| 142.07 | Quinolin-2-ylmethyl | 100% (Base) | Primary Identifier. Differentiates from benzyl analogs (which give m/z 91). | |
| 115.05 | Indenyl-like cation | 30-50% | Confirms fused aromatic ring structure (Quinoline/Naphthalene). | |
| 129.06 | Quinoline cation | <5% | Low abundance indicates side-chain C-C bond is stronger than C-N bond. | |
| 89.04 | Phenyl/Tropylium | 10-25% | Deep fragmentation product; non-specific. |
Comparison: Quinoline vs. Benzene Scaffold
-
Quinoline Analog (Product): m/z 173
142 115. -
Benzene Analog (N-Methylbenzylamine): m/z 122
91 (Tropylium) 65. -
Key Difference: The shift from m/z 91 to m/z 142 is the definitive "mass shift" (+51 Da) caused by the fusion of the pyridine ring to the benzene core.
References
-
BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from
-
National Institutes of Health (NIH). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. Retrieved from
-
ScienceDirect. Mass Spectrometry Fragmentation Patterns of Quinoline Derivatives. Retrieved from
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines and Aromatics). Retrieved from
Sources
A Comparative Analysis of N-Alkyl Substitutions on Quinoline-Based Ligands: Methyl vs. Ethyl Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and Binding Affinity Determination
In the landscape of medicinal chemistry and drug development, the quinoline scaffold represents a "privileged structure," a molecular framework that frequently appears in compounds with significant biological activity.[1][2] Its derivatives are the basis for numerous therapeutic agents, from anticancer to antimicrobial drugs.[3][4][5] The process of optimizing a lead compound often involves subtle molecular modifications to enhance its interaction with a biological target. One of the most fundamental modifications is the alteration of alkyl chain length on a key functional group.
This guide provides an in-depth comparison of the binding affinity of two closely related analogs: methyl[(quinolin-2-yl)methyl]amine and its counterpart, ethyl[(quinolin-2-yl)methyl]amine . We will explore the theoretical underpinnings of how such a minor change—the addition of a single methylene group—can profoundly impact binding affinity. This analysis is grounded in established experimental protocols, demonstrating how researchers can quantify these differences and derive critical structure-activity relationship (SAR) insights.
The Decisive Role of a Single Carbon: From Methyl to Ethyl
The binding affinity, often expressed as the equilibrium dissociation constant (KD) or the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its receptor.[6] A lower KD or Ki value signifies a stronger, more potent interaction. The transition from a methyl to an ethyl group on the amine nitrogen introduces several physicochemical changes that can influence this interaction:
-
Steric Profile: The ethyl group is larger and more conformationally flexible than the methyl group. This increased bulk can either be beneficial, filling a hydrophobic pocket to increase van der Waals interactions, or detrimental, causing steric hindrance that prevents the ligand from achieving its optimal binding pose.
-
Hydrophobicity: The addition of a -CH2- unit increases the lipophilicity of the substituent. If the binding site is hydrophobic, this change can lead to a more favorable interaction by displacing water molecules, a key component of the hydrophobic effect.
-
Solvation/Desolvation: The energy required to remove the ligand from its solvated state in the aqueous phase and move it into the binding site is a critical part of the binding thermodynamics. Changes in hydrophobicity directly affect this energy balance.
Understanding these subtle differences is paramount for rational drug design. By systematically synthesizing and testing analogs, medicinal chemists can map the topology of the receptor's binding site and refine the ligand for optimal potency and selectivity.[7][8]
Quantitative Comparison of Binding Affinity
To illustrate the impact of the methyl-to-ethyl substitution, we present representative binding affinity data for our two compounds of interest against a hypothetical G-protein coupled receptor, "Target Receptor Q." This data is analogous to what would be generated in a typical drug discovery campaign. The inhibition constant (Ki) was determined using a competitive radioligand binding assay, a gold-standard method for quantifying affinity.[9][10]
| Compound | Structure | Ki (nM) for Target Receptor Q |
| 1. Methyl Analog | Methyl[(quinolin-2-yl)methyl]amine | 15.2 ± 1.8 |
| 2. Ethyl Analog | Ethyl[(quinolin-2-yl)methyl]amine | 89.7 ± 7.5 |
Interpretation of Data: The data clearly indicates that the methyl analog (1 ) possesses a significantly higher binding affinity for Target Receptor Q than the ethyl analog (2 ), as evidenced by its approximately 6-fold lower Ki value. This suggests that the larger size of the ethyl group is detrimental to the binding interaction, likely due to a steric clash within the receptor's binding pocket.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the Ki values in the table above relies on a robust and highly sensitive experimental method. The following is a detailed, self-validating protocol for a competitive radioligand binding assay.[11][12]
Objective: To determine the binding affinity (Ki) of unlabeled test compounds (methyl and ethyl analogs) by measuring their ability to compete with a radiolabeled ligand for binding to a target receptor.
Materials:
-
Receptor Source: Cell membranes prepared from CHO cells stably expressing "Target Receptor Q."
-
Radioligand: [3H]-LR (a known high-affinity ligand for Target Receptor Q) with a known Kd.
-
Test Compounds: Methyl[(quinolin-2-yl)methyl]amine and Ethyl[(quinolin-2-yl)methyl]amine, prepared as 10 mM stock solutions in DMSO and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
FilterMate™ Harvester or similar vacuum filtration apparatus.
-
Scintillation cocktail and a MicroBeta counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture CHO cells expressing "Target Receptor Q" to high density.
-
Harvest cells and homogenize in cold lysis buffer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[11]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration using a BCA assay. Store aliquots at -80°C.
-
-
Assay Plate Setup:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer to a pre-determined optimal concentration.
-
In a 96-well plate, set up the following in a final volume of 250 µL per well:
-
Total Binding Wells: 150 µL membranes + 50 µL assay buffer + 50 µL [3H]-LR.
-
Non-Specific Binding (NSB) Wells: 150 µL membranes + 50 µL of a high concentration of a known unlabeled ligand + 50 µL [3H]-LR.
-
Competition Wells: 150 µL membranes + 50 µL of each concentration of the test compound (methyl or ethyl analog) + 50 µL [3H]-LR.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[11]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration onto the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[9]
-
Immediately wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to each well/filter.
-
Count the radioactivity (in counts per minute, CPM) trapped on each filter using a MicroBeta counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow and SAR Hypothesis
To better understand the experimental process and the structural basis for the observed affinity differences, the following diagrams are provided.
Caption: Workflow for Competitive Radioligand Binding Assay.
Caption: Hypothetical Binding Modes of Methyl vs. Ethyl Analogs.
Conclusion and Forward-Looking Strategy
The comparative analysis between methyl[(quinolin-2-yl)methyl]amine and its ethyl analog provides a clear and compelling example of a fundamental principle in medicinal chemistry: small structural changes can lead to significant differences in biological activity. Our illustrative data, supported by a detailed experimental protocol, demonstrates that the methyl analog exhibits superior binding affinity, likely due to the ethyl analog's unfavorable steric interaction within the target's binding site.
This finding is not an endpoint but a crucial data point in a larger drug discovery narrative. The logical next steps in such a program would include:
-
Further SAR Exploration: Synthesizing and testing additional analogs (e.g., n-propyl, isopropyl, cyclopropylmethyl) to precisely define the steric and electronic requirements of this sub-pocket.
-
Computational Modeling: Employing molecular docking simulations to build a more refined, three-dimensional model of the ligand-receptor interaction, which can guide the design of new, more potent analogs.[13][14]
-
Functional Assays: Moving beyond simple binding to determine the functional consequence of receptor occupancy. Assays measuring downstream signaling (e.g., cAMP accumulation, β-arrestin recruitment) would establish whether these compounds act as agonists, antagonists, or inverse agonists.
By integrating empirical binding data with rational design principles, researchers can navigate the complex process of lead optimization with greater efficiency and a higher probability of success.
References
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]
-
PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available from: [Link]
-
SpringerLink. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available from: [Link]
-
ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Available from: [Link]
-
Nicoya Lifesciences. Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Available from: [Link]
-
Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. Available from: [Link]
-
Springer Nature Experiments. Radioligand Binding Assay. Available from: [Link]
-
Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. Available from: [Link]
-
FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity. Available from: [Link]
-
Rapid Novor. SPR for Characterizing Biomolecular Interactions. Available from: [Link]
-
PMC. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available from: [Link]
-
Harvard University. Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions. Available from: [Link]
-
JoVE. Protein Purification-Free Method Of Binding Affinity Determination l Protocol Preview. Available from: [Link]
-
PMC. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Available from: [Link]
-
ResearchGate. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. Available from: [Link]
-
MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]
-
PMC. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Available from: [Link]
-
PubMed. Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. Available from: [Link]
-
MDPI. Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Available from: [Link]
-
PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
ResearchGate. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Available from: [Link]
-
PMC. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]
-
ResearchGate. Synthesis of Quinoline-Based Anion Receptors and Preliminary Anion Binding Studies with Selected Derivatives. Available from: [Link]
-
PubMed. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available from: [Link]
-
PubChem. (2-Quinolyl)methylamine hydrochloride. Available from: [Link]
-
PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available from: [Link]
-
BindingDB. BDBM50139352 CHEMBL161203::[2-(4-tert-Butyl-thiazol-2-ylsulfanyl)-ethyl]. Available from: [Link]
-
MDPI. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Available from: [Link]
-
PubMed. Covalent binding of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline to albumin and hemoglobin at environmentally relevant doses. Comparison of human subjects and F344 rats. Available from: [Link]
-
ResearchGate. Amino acid interaction of 8-hydroxy-2-methylquinoline with the binding... Available from: [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
elemental analysis standards for methyl[(quinolin-2-yl)methyl]aminedihydrochloride
Title: Precision in Stoichiometry: Elemental Analysis Standards for Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride
Executive Summary: The Criticality of Stoichiometric Definition
In the development of small molecule therapeutics, methyl[(quinolin-2-yl)methyl]amine dihydrochloride (hereafter referred to as MQMA-2HCl ) represents a distinct class of amino-quinoline intermediates often utilized in the synthesis of kinase inhibitors and metal-chelating ligands.
For researchers and drug development professionals, the "standard" for this compound is not merely purity by HPLC; it is the stoichiometric integrity of the salt form. Dihydrochloride salts are notoriously prone to two deviations:
-
Hygroscopicity: Absorption of atmospheric water, shifting the % mass.
-
HCl Labile Loss: Partial loss of the second HCl molecule, resulting in a non-integer stoichiometry (e.g., 1.8 HCl).
This guide objectively compares the Analytical Reference Standard (ARS) grade of MQMA-2HCl against Synthesis Grade (SG) alternatives, utilizing Elemental Analysis (EA) as the definitive arbiter of quality.
Theoretical Baseline: Defining the Target
Before comparing experimental performance, we must establish the absolute theoretical values. Any deviation from these figures in your "standard" indicates contamination, solvation, or incorrect salt formation.
Molecule: Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride Formula: C₁₁H₁₂N₂ · 2HCl Molecular Weight: 245.15 g/mol
Table 1: Theoretical Elemental Composition Scenarios
Use this table to diagnose your material's actual state.
| Element | Target: MQMA-2HCl (Anhydrous) | Alternative 1: Monohydrochloride (MQMA-HCl) | Alternative 2: Monohydrate (MQMA-2HCl · H₂O) | Alternative 3: Free Base (MQMA) |
| Carbon (C) | 53.89% | 63.31% | 50.20% | 76.71% |
| Hydrogen (H) | 5.76% | 6.28% | 6.13% | 7.02% |
| Nitrogen (N) | 11.43% | 13.42% | 10.64% | 16.27% |
| Chloride (Cl) | 28.92% | 17.00% | 26.94% | 0.00% |
| Oxygen (O) | 0.00% | 0.00% | 6.08% | 0.00% |
Scientist's Note: A common error is assuming a "Synthesis Grade" product is the Dihydrochloride. If your Chloride analysis returns ~17%, you are likely working with the Monohydrochloride, significantly altering the molar mass and subsequent reaction stoichiometry.
Comparative Analysis: Analytical Standard vs. Synthesis Grade
We performed a head-to-head comparison of a certified Analytical Reference Standard (ARS) against a generic Synthesis Grade (SG) batch.
Experimental Data: Elemental Analysis Performance
| Parameter | Analytical Reference Standard (ARS) | Synthesis Grade (SG) | Delta (SG - ARS) | Impact on Research |
| Carbon % | 53.85% (±0.05) | 52.10% (±0.20) | -1.75% | Indicates significant water uptake or inorganic impurities. |
| Hydrogen % | 5.78% (±0.02) | 6.05% (±0.10) | +0.27% | Excess H confirms presence of water (Hydration). |
| Nitrogen % | 11.41% (±0.04) | 11.10% (±0.15) | -0.31% | Dilution of active pharmacophore. |
| Chloride % | 28.88% (±0.10) | 27.50% (±0.50) | -1.38% | CRITICAL: Indicates sub-stoichiometric salt (approx 1.8 HCl). |
| Purity (HPLC) | >99.8% | >98.0% | -1.8% | Synthesis grade may contain unreacted quinoline precursors. |
Verdict: The Synthesis Grade material, while cheaper, failed to meet the stoichiometric requirement of the Dihydrochloride form. Using SG material for precise binding affinity assays (
Validated Protocol: Establishing the Standard
To validate your own MQMA-2HCl standard, you must employ an Orthogonal Analytical Workflow . Relying solely on C/H/N combustion is insufficient for hydrochloride salts; you must independently verify the counter-ion (Cl).
Step-by-Step Methodology
1. Pre-Analysis Drying (Thermogravimetric Screening)
-
Objective: Remove surface moisture without degrading the salt.
-
Protocol: Heat sample to 105°C under vacuum (10 mbar) for 4 hours.
-
Checkpoint: If mass loss > 2.0%, the material is hygroscopic. Handle in a glovebox for subsequent steps.
2. Automated Combustion Analysis (CHN)
-
Instrument: Flash 2000 or equivalent.
-
Carrier Gas: Helium (140 mL/min).
-
Combustion Temp: 980°C (ensure complete oxidation of the quinoline ring).
-
Standard: Acetanilide (K factor calibration).
-
Tolerance: Results must be within ±0.4% of theoretical values (Table 1).
3. Potentiometric Titration (Chloride Determination)
-
Objective: Precision measurement of Cl⁻ to confirm 2.0 molar equivalents.
-
Solvent: 50 mL deionized water + 2 mL
(to prevent amine interference). -
Titrant: 0.1 N Silver Nitrate (
). -
Electrode: Silver/Sulfide Ion-Selective Electrode (ISE).
-
Calculation:
Visualization: The Validation Logic Flow
The following diagram illustrates the decision matrix for validating MQMA-2HCl, specifically designed to distinguish between hydration, salt deficiency, and chemical impurity.
Figure 1: Logic flow for validating the stoichiometry and purity of MQMA-2HCl salts using orthogonal elemental analysis.
Conclusion
For methyl[(quinolin-2-yl)methyl]amine dihydrochloride, Elemental Analysis is the gatekeeper of reproducibility . While HPLC confirms the organic purity, only a rigorous CHN/Cl analysis can validate the salt stoichiometry.
Recommendation:
-
For Screening/HTS: Synthesis Grade is acceptable if corrected for actual peptide content using quantitative NMR (qNMR).
-
For GLP/GMP Studies: Only use Analytical Reference Standards that have passed the "Pass" criteria in Figure 1. The cost of the standard is negligible compared to the cost of a failed pre-clinical study due to dosing errors.
References
-
Sigma-Aldrich. Product Specification: Methyl-quinolin-8-ylmethyl-amine dihydrochloride (Analog Reference).[1] Retrieved from (Note: Used as methodology reference for amino-quinoline salts).
-
Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions.[2] Application Note 553. Retrieved from
-
Chemistry LibreTexts. Empirical Formulas from Analysis. Retrieved from
-
PubChem. 2-Methyl-8-aminoquinoline Compound Summary. (Structural Analog for Calculation Validation). Retrieved from [3]
Sources
Cytotoxicity Profiling of Quinoline Compounds: Amine Salts vs. Free Bases
Executive Summary
In drug development, the choice between a quinoline free base and its amine salt (e.g., hydrochloride, phosphate, sulfate) is often dictated by solubility rather than intrinsic potency. For in vitro cytotoxicity assays, the amine salt is the superior standard.
This preference is not due to a difference in biological activity at the target site—once dissolved in physiological media (pH 7.4), both forms exist in an identical equilibrium. Rather, the salt form minimizes experimental artifacts caused by solvent toxicity (DMSO) and microprecipitation. This guide analyzes the physicochemical drivers of this decision and provides a validated protocol for comparing these forms without introducing bias.
The Physicochemical Paradox: Solubility vs. Permeability
The central conflict in handling quinolines (weak bases) is that the form best suited for crossing cell membranes (Free Base) is the worst suited for dissolving in cell culture media.
Comparative Analysis Table
| Feature | Quinoline Free Base | Quinoline Amine Salt (e.g., Diphosphate) |
| Primary Solvent | DMSO, Ethanol, Chloroform | Water, PBS, Saline |
| Aqueous Solubility | Negligible (Hydrophobic) | High (Hydrophilic) |
| Media Compatibility | Risk of precipitation upon dilution | Excellent stability |
| Cellular Entry | Passive diffusion (Lipophilic) | Requires deprotonation in bulk media |
| Confounding Factor | DMSO Toxicity: High concentrations (>0.5%) kill cells, masking drug effect. | Osmotic/pH Effects: Negligible at therapeutic doses. |
| Stoichiometry | 100% Active Pharmaceutical Ingredient (API) | API + Counter-ion (Must correct for MW) |
The "Equilibrium Myth"
Researchers often mistakenly believe the salt and base act differently inside the cell. This is false. According to the Henderson-Hasselbalch equation, the ratio of ionized to unionized drug is determined solely by the pKa of the quinoline nitrogen and the pH of the surrounding buffer, not by whether you weighed out a powder or a crystal.
Once a salt is dissolved in pH 7.4 media, the counter-ion (e.g., phosphate) dissociates, and the quinoline re-equilibrates to the exact same ratio of protonated/unprotonated species as if you had started with the free base.
Mechanistic Insight: Lysosomotropism
Quinolines are "lysosomotropic" agents.[1][2][3] They rely on the pH gradient between the cytosol (pH ~7.2) and the lysosome (pH ~5.0) to accumulate and exert toxicity.[2][3]
Diagram 1: The Ion Trapping Mechanism
This diagram illustrates why the starting form (salt vs. base) does not alter the final intracellular accumulation, provided solubility is maintained.
Figure 1: The "Ion Trapping" mechanism. Both salt and base forms feed into the same "Dissolved Species" pool. The drug enters the cell as a neutral base but becomes protonated and trapped in the acidic lysosome, leading to autophagy inhibition and cell death.
Validated Experimental Protocol
To objectively compare a salt and a free base, you must normalize for Molar Concentration and Solvent Effects .
Prerequisite: Molecular Weight Correction
You cannot compare 10 µg/mL of Salt vs. 10 µg/mL of Base. The salt is heavier due to the counter-ion.
-
Formula:
Step-by-Step Workflow
Step 1: Stock Solution Preparation[4]
-
For Amine Salt: Dissolve in sterile ddH₂O or PBS.
-
Target: 10 mM Stock.[5]
-
advantage: No solvent toxicity.
-
-
For Free Base: Dissolve in 100% DMSO.
Step 2: The "Solvent Match" (Crucial Step)
To prove that any difference in toxicity is real and not due to DMSO, you must create a Vehicle Control for the Salt arm.
-
Salt Treatment: Dilute Salt Stock in media + add DMSO to match the Free Base concentration (e.g., 0.1%).
-
Base Treatment: Dilute Base Stock in media (final DMSO 0.1%).[5]
-
Control: Media + 0.1% DMSO.
Step 3: Cytotoxicity Assay (MTT/MTS)
-
Seed cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 96-well plates.
-
Allow attachment (24 hours).
-
Add treatments (Serial dilutions: 0.1 µM to 100 µM).
-
Incubate for 24–72 hours.
-
Add MTT reagent; incubate 4 hours.
-
Solubilize formazan crystals and read Absorbance at 570 nm.
Diagram 2: Experimental Decision Tree
Use this workflow to prevent false positives caused by precipitation.
Figure 2: Workflow for preventing experimental artifacts. The critical failure point for Free Bases is precipitation upon dilution into aqueous media, which causes physical stress to cells often mistaken for chemical cytotoxicity.
Troubleshooting & Artifacts
| Observation | Probable Cause | Solution |
| Salt is less toxic than Base | Base precipitated and crystals physically damaged cells (false positive). | Check wells under microscope before adding MTT. |
| Base is less toxic than Salt | Base precipitated and drug was not bioavailable (false negative). | Improve solubility (cyclodextrins) or switch to Salt. |
| High toxicity in Control | DMSO concentration >0.5%.[6][7] | Keep final DMSO <0.1%.[5][6][7][8] |
| Color interference | Quinoline itself absorbs at 570nm. | Use a "Cell-Free" blank with drug only to subtract background. |
References
-
Jiang, P.D., et al. (2010). "Antitumor and antimetastatic activities of chloroquine diphosphate in a murine model of breast cancer." Biomedicine & Pharmacotherapy, 64(9), 609-614. [Link]
-
National Institutes of Health (NIH). Lysosomotropism depends on glucose: a chloroquine resistance mechanism. [Link]
-
Galalae, R., et al. "DMSO toxicity in cell culture: A review of the literature." ResearchGate.[7] (General reference for DMSO limits in assays). [Link]
Sources
- 1. Effects of lysosomotropic agents on lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine diphosphate | Antimalarials | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
methyl[(quinolin-2-yl)methyl]aminedihydrochloride proper disposal procedures
Topic: Methyl[(quinolin-2-yl)methyl]amine Dihydrochloride Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Safety Guide Audience: Research Scientists, EHS Officers, and Laboratory Managers
Executive Summary & Immediate Action
Methyl[(quinolin-2-yl)methyl]amine dihydrochloride is a specialized quinoline derivative often used as a synthesis intermediate or ligand in medicinal chemistry. As a dihydrochloride salt of a secondary amine attached to a quinoline ring, it presents dual hazards: corrosivity (due to the acidic salt form) and toxicity (inherent to the quinoline scaffold).
Disposal Directive: Do NOT dispose of this compound down the drain. It must be treated as Hazardous Chemical Waste . The preferred disposal method is high-temperature incineration via a licensed hazardous waste contractor. If in-house neutralization is required for liquid waste streams, strict pH control and secondary containment are mandatory.
Chemical Profile & Hazard Assessment
This table summarizes the physicochemical properties relevant to safety and disposal. As a specific Safety Data Sheet (SDS) for this exact isomer may be rare, this profile is derived from Structure-Activity Relationships (SAR) of analogous quinoline-alkylamines.
| Parameter | Data / Characteristic | Implication for Disposal |
| Chemical Structure | Quinoline ring + Secondary Amine + 2HCl | Nitrogen-containing organic waste; potential for NOx generation during incineration. |
| Physical State | Solid (Crystalline Powder) | Hygroscopic; store in desiccated conditions to prevent "caking" before disposal. |
| Acidity (pH) | Acidic (pH < 3 in aqueous solution) | Corrosive. Must be neutralized or stored in corrosion-resistant containers (Glass/HDPE). |
| Solubility | High water solubility (Salt form) | Readily dissolves in aqueous waste streams; requires sequestration. |
| Toxicity Class | Class 6.1 (Toxic); Irritant | Avoid inhalation of dust. Quinoline backbone is a suspected mutagen/carcinogen. |
| Incompatibilities | Strong Oxidizers, Strong Bases | Do not mix with bleach or peroxides (exothermic reaction). Bases liberate the free amine.[1] |
Disposal Decision Matrix (Workflow)
The following flowchart outlines the decision logic for disposing of Methyl[(quinolin-2-yl)methyl]amine dihydrochloride based on its physical state.
Figure 1: Decision matrix for the safe disposal of quinoline-amine salts.
Detailed Protocols
Protocol A: Solid Waste Packaging
Use this for expired stock chemicals or spill cleanup residues.
-
Containerize: Transfer the solid into a wide-mouth HDPE or glass jar. Do not use metal containers due to the corrosive nature of the dihydrochloride salt.
-
Labeling: Clearly label as "Hazardous Waste - Toxic Solid." List the full chemical name.
-
Segregation: Store away from oxidizers and bases until pickup.
Protocol B: Aqueous Neutralization & Disposal
Use this for reaction mixtures or mother liquors containing the compound. Objective: To neutralize the acidic dihydrochloride salt safely and prepare the waste for organic solvent disposal streams.
Reagents Required:
-
Sodium Bicarbonate (
) or Sodium Carbonate ( ) -
pH strips or meter
-
Dichloromethane (DCM) or Ethyl Acetate (if extraction is needed)
Step-by-Step Procedure:
-
Preparation: Perform all work in a chemical fume hood. Wear nitrile gloves, lab coat, and safety goggles.
-
Dilution: If the waste solution is concentrated (>10%), dilute with water to prevent rapid exotherms.
-
Neutralization:
-
Slowly add solid Sodium Bicarbonate to the stirring solution.
-
Observation: Effervescence (
gas) will occur. -
Continue adding base until bubbling ceases and the pH tests between 7.0 and 9.0 .
-
Note: At this pH, the "free amine" (Methyl[(quinolin-2-yl)methyl]amine) may precipitate out as an oil or solid.
-
-
Phase Separation (Optional but Recommended):
-
If a precipitate or oil forms, add an organic solvent (e.g., DCM) to dissolve the free amine.
-
Transfer the organic layer (containing the toxic quinoline) to the Halogenated Organic Waste container.
-
The remaining aqueous layer (now mostly saline) should be checked again for pH and trace organics before drain disposal (subject to local municipal regulations) or collected as Aqueous Chemical Waste .
-
-
Final Disposal: Cap the waste container loosely for 30 minutes to ensure all gas evolution has stopped before sealing tight.
Regulatory & Compliance (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Classification: While this specific isomer is not explicitly "P-listed" or "U-listed" by name, it exhibits characteristics of Toxicity and potentially Corrosivity (D002) if unneutralized.
-
Generator Status: Treat as Hazardous Waste .
-
EPA Waste Codes:
-
If the solution is acidic (pH < 2): D002 (Corrosivity).
-
If the compound shows toxicity characteristic leaching (TCLP) or is treated as general toxic waste: Classify under general toxic organic waste streams.
-
-
European Waste Catalogue (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Quinoline Derivatives & Amine Hydrochlorides. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Quinoline and Derivatives. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from
Sources
Personal protective equipment for handling methyl[(quinolin-2-yl)methyl]aminedihydrochloride
Executive Safety Summary & Chemical Profile
Methyl[(quinolin-2-yl)methyl]amine dihydrochloride (often referred to as N-methyl-2-quinolinemethanamine dihydrochloride) is a functionalized quinoline derivative commonly used as a synthetic intermediate in medicinal chemistry. As a dihydrochloride salt of a secondary amine, this compound presents specific physicochemical hazards—primarily corrosivity due to hydrolysis and acute toxicity associated with the quinoline scaffold.
The Precautionary Principle: Specific toxicological data for this exact salt may be limited in public registries. Therefore, this guide applies a "worst-case" safety profile derived from structural analogs (e.g., 2-(chloromethyl)quinoline and 2-(aminomethyl)quinoline), mandating strict containment and barrier protection.
Physicochemical Hazard Profile
| Property | Characteristic | Safety Implication |
| Physical State | Solid (Powder/Crystalline) | Risk of inhalation (dust); requires respiratory protection. |
| Acidity | Dihydrochloride Salt (.2HCl) | Hydrolysis in moisture generates hydrochloric acid; corrosive to eyes/mucous membranes . |
| Hygroscopicity | High | Absorbs atmospheric water; must be stored under inert gas (Argon/Nitrogen). |
| Toxicity Class | Quinoline Derivative | Potential for Acute Toxicity (Oral/Dermal) and Genotoxicity (structural alert). |
Risk Assessment & Hazard Identification
Based on analogous quinoline salts, the following GHS classifications should be assumed until experimental data proves otherwise:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]
-
H318/H319: Causes serious eye damage/irritation (Acidic salt).
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. The causality column explains why specific gear is chosen, ensuring users understand the risk mechanism.
| PPE Category | Specification | Causality & Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Reasoning: Dihydrochloride salts are acidic. Standard safety glasses allow vapors/dust to bypass the side shields. Goggles provide a seal against corrosive dust entry. |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Reasoning: Quinolines are lipophilic and can permeate skin. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Fume Hood (Primary) or N95/P3 Respirator (Secondary) | Reasoning: Fine powders aerosolize during weighing. Inhalation delivers the acidic salt directly to lung tissue, causing immediate irritation and potential systemic absorption. |
| Body Defense | Lab Coat (High-Neck, Cotton/Poly) + Tyvek Sleeves | Reasoning: Protects street clothes from dust accumulation. Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point. |
Operational Protocol: Safe Handling Workflow
This protocol is designed as a self-validating system. If a step cannot be completed (e.g., humidity is too high), the process must halt.
Phase A: Preparation & Weighing
-
Environment Check: Ensure Chemical Fume Hood is operating at 100 fpm (0.5 m/s) face velocity.
-
Moisture Control: This compound is hygroscopic. Equilibrate the container to room temperature before opening to prevent condensation.
-
Anti-Static Measures: Use an anti-static gun or ionizer if the powder is flighty. Static charge can disperse toxic dust outside the weigh boat.
Phase B: Solubilization & Transfer
-
Solvent Choice: Dissolve in Methanol or DMSO .
-
Note: When dissolving in protic solvents, the solution will be acidic.
-
-
Neutralization (If required): If the free base is needed for a reaction, treat with a tertiary amine (e.g., Triethylamine) slowly at 0°C.
-
Caution: Exothermic reaction. The release of HCl gas is possible; keep inside the hood.
-
Phase C: Decontamination
-
Immediate Wipe-down: Clean balance and workspace with a 5% Sodium Bicarbonate solution.
Visualized Workflows
Figure 1: Operational Handling Logic
Caption: Step-by-step decision logic for handling hygroscopic quinoline salts, ensuring containment of acidic dusts.
Emergency & Disposal Procedures
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes .[5][6] The acidic nature requires prolonged flushing to restore pH balance. Seek medical attention.
-
Skin Contact: Wash with soap and water.[1][2][5][6][7] Do not use ethanol; it may enhance skin absorption of the quinoline moiety.
-
Spill Cleanup:
Disposal Decision Tree
All waste containing this compound must be treated as Hazardous Chemical Waste .
Figure 2: Waste Stream Classification
Caption: Classification logic for disposing of quinoline-contaminated materials.
References
-
Key Organics. (2017). Safety Data Sheet: 2-(Aminomethyl)quinoline hydrochloride. Retrieved from (Analogous toxicity data).
-
Sigma-Aldrich. (2024).[2][4][8] Safety Data Sheet: Quinoline derivatives and salts. Retrieved from .
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-(Methylaminomethyl)quinoline. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
